molecular formula C9H12O2S B2789811 4-Tert-butylthiophene-3-carboxylic acid CAS No. 1495814-93-1

4-Tert-butylthiophene-3-carboxylic acid

Cat. No.: B2789811
CAS No.: 1495814-93-1
M. Wt: 184.25
InChI Key: SJJUMUZKILMIIZ-UHFFFAOYSA-N
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Description

4-Tert-butylthiophene-3-carboxylic acid is a useful research compound. Its molecular formula is C9H12O2S and its molecular weight is 184.25. The purity is usually 95%.
BenchChem offers high-quality 4-Tert-butylthiophene-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Tert-butylthiophene-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-tert-butylthiophene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2S/c1-9(2,3)7-5-12-4-6(7)8(10)11/h4-5H,1-3H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJJUMUZKILMIIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CSC=C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1495814-93-1
Record name 4-tert-butylthiophene-3-carboxylic acid
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Foundational & Exploratory

4-Tert-butylthiophene-3-carboxylic acid molecular structure analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Structure Analysis of 4-Tert-butylthiophene-3-carboxylic Acid

Abstract

Thiophene scaffolds are privileged structures in medicinal chemistry and materials science, prized for their unique electronic properties and versatile reactivity.[1][2] Thiophene-3-carboxylic acids, in particular, serve as crucial building blocks for a range of biologically active compounds, including anti-inflammatory and anticancer agents.[3][4][5] This guide provides a comprehensive, multi-technique approach to the definitive structural elucidation of a representative molecule, 4-tert-butylthiophene-3-carboxylic acid. We will explore the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The causality behind experimental choices is detailed, and each protocol is presented as a self-validating system, ensuring researchers, scientists, and drug development professionals can confidently apply these principles to their own analytical challenges.

The Subject Molecule: 4-tert-butylthiophene-3-carboxylic acid

The structural analysis of any compound begins with a foundational understanding of its constituent parts. The molecule , 4-tert-butylthiophene-3-carboxylic acid (IUPAC: 4-tert-butylthiophene-3-carboxylic acid[6]), possesses three key features that dictate the analytical strategy:

  • A Thiophene Ring: A five-membered aromatic heterocycle containing sulfur. Its aromaticity and substitution pattern are key identifiers.

  • A Carboxylic Acid Group: This functional group (-COOH) provides highly characteristic spectroscopic signals.

  • A Tert-butyl Group: A bulky aliphatic substituent whose symmetrical nature results in a simple but strong NMR signal.

The primary objective is to confirm the precise arrangement and connectivity of these groups, ensuring isomeric purity and verifying the identity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

Expertise & Experience: NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides unambiguous information about the chemical environment, connectivity, and relative abundance of magnetically active nuclei, primarily ¹H (protons) and ¹³C. For 4-tert-butylthiophene-3-carboxylic acid, NMR serves to map the proton and carbon framework, confirming the substitution pattern on the thiophene ring, which is a critical step to distinguish it from other potential isomers.

¹H NMR Spectroscopy: Proton Environment Mapping

The ¹H NMR spectrum will reveal distinct signals for each unique proton environment.

Predicted ¹H NMR Spectrum:

Predicted Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~12.0 Broad Singlet 1H Carboxylic Acid (-COOH ) The acidic proton is highly deshielded and often exchanges, leading to a broad signal far downfield.[7][8]
~8.2 Singlet 1H Thiophene H-2 The proton at the 2-position is adjacent to the electron-withdrawing carboxylic acid and the sulfur atom, leading to a significant downfield shift.
~7.4 Singlet 1H Thiophene H-5 The proton at the 5-position is adjacent to the sulfur atom and influenced by the tert-butyl group, appearing slightly upfield from H-2.

| 1.45 | Singlet | 9H | Tert-butyl (-C(CH₃ )₃) | The nine protons of the three methyl groups are equivalent due to free rotation, resulting in a single, intense singlet. |

Experimental Protocol: ¹H NMR Acquisition

  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS, δ = 0.00 ppm) as an internal reference standard.

  • Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.[9]

  • Acquisition Parameters:

    • Set the spectral width to cover a range of -2 to 16 ppm.

    • Apply a 90° pulse.

    • Set the relaxation delay (d1) to 5 seconds to ensure full relaxation of all protons, including the slowly relaxing acidic proton, for accurate integration.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their chemical nature (sp³, sp², carbonyl, etc.).

Predicted ¹³C NMR Spectrum:

Predicted Shift (δ, ppm) Carbon Type Assignment Rationale
~168 Quaternary (C) Carboxylic Acid (-C OOH) Carbonyl carbons of carboxylic acids are highly deshielded and appear in this characteristic downfield region.[7][10]
~155 Quaternary (C) Thiophene C-4 The carbon atom bearing the bulky tert-butyl group is significantly deshielded.
~135 Methine (CH) Thiophene C-2 The carbon adjacent to the sulfur and the carboxylic acid.
~130 Quaternary (C) Thiophene C-3 The carbon atom bearing the carboxylic acid group.
~125 Methine (CH) Thiophene C-5 The carbon atom adjacent to the sulfur and influenced by the tert-butyl group.
~35 Quaternary (C) Tert-butyl (-C (CH₃)₃) The quaternary carbon of the tert-butyl group.

| ~31 | Methyl (CH₃) | Tert-butyl (-C(C H₃)₃) | The three equivalent methyl carbons. |

Trustworthiness through Self-Validation: The combination of ¹H and ¹³C NMR data provides a self-validating system. The presence of two signals in the aromatic CH region of the ¹³C spectrum, which can be confirmed with a DEPT-135 experiment, must correlate with the two aromatic proton signals in the ¹H spectrum. This cross-correlation confirms the disubstituted nature of the thiophene ring.

Experimental Workflow: NMR Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolve Dissolve Sample (~5-10 mg) Solvent Add Deuterated Solvent (~0.7 mL) Dissolve->Solvent TMS Add TMS (Internal Standard) Solvent->TMS Spectrometer Place in NMR Spectrometer (≥300 MHz) TMS->Spectrometer Transfer Params Set Acquisition Parameters Spectrometer->Params Acquire Acquire FID Params->Acquire FT Fourier Transform Acquire->FT Process Correction Phase & Baseline Correction FT->Correction Analysis Calibrate, Integrate & Assign Peaks Correction->Analysis

Caption: Workflow for NMR structural analysis.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Expertise & Experience: MS is indispensable for determining the molecular weight (MW) and, with high-resolution instruments (HRMS), the elemental formula of a compound. The fragmentation pattern observed provides corroborating evidence for the proposed structure by revealing stable ions formed through predictable bond cleavages.

For 4-tert-butylthiophene-3-carboxylic acid (C₉H₁₂O₂S), the exact mass is 184.0558 g/mol .

Expected Fragmentation Pattern (Electron Impact - EI):

m/z Value Ion Rationale
184 [M]⁺ The molecular ion peak.
169 [M - CH₃]⁺ Loss of a methyl radical from the tert-butyl group to form a stable tertiary benzylic-like cation. This is often a very prominent peak.[11]
139 [M - COOH]⁺ Loss of the entire carboxylic acid group as a radical.
127 [M - C(CH₃)₃]⁺ Loss of the tert-butyl radical.

| 45 | [COOH]⁺ | Fragment corresponding to the carboxylic acid group. |

Experimental Protocol: GC-MS Analysis

  • Derivatization (Optional but Recommended): Carboxylic acids have poor chromatographic properties. Derivatization to a more volatile ester (e.g., a methyl or trimethylsilyl ester) is common. However, for direct analysis, a polar column can be used. For this guide, we assume direct injection.

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.

  • GC Parameters:

    • Injector: Set to 250°C.

    • Column: Use a polar capillary column (e.g., DB-WAX or similar).

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp at 10°C/min to 240°C and hold for 5 minutes.

  • MS Parameters:

    • Ionization Source: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

  • Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to identify the molecular ion and key fragment ions.

Visualization: Key MS Fragmentation Pathways

MS_Fragmentation M Molecular Ion [M]⁺ m/z = 184 M_minus_15 [M - CH₃]⁺ m/z = 169 M->M_minus_15 - •CH₃ M_minus_45 [M - COOH]⁺ m/z = 139 M->M_minus_45 - •COOH M_minus_57 [M - C(CH₃)₃]⁺ m/z = 127 M->M_minus_57 - •C(CH₃)₃

Caption: Primary fragmentation routes in EI-MS.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Experience: IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations (stretching, bending) of specific chemical bonds. For this molecule, IR is excellent for confirming the presence of the critical carboxylic acid group.

Characteristic IR Absorptions:

Wavenumber (cm⁻¹) Vibration Type Functional Group Rationale
2500-3300 (very broad) O-H Stretch Carboxylic Acid The extreme broadness is a hallmark of the hydrogen-bonded O-H in a carboxylic acid dimer.[10][12][13]
2960-2850 (sharp) C-H Stretch Aliphatic (tert-butyl) Characteristic stretching of sp³ C-H bonds.
~1710 (strong, sharp) C=O Stretch Carboxylic Acid A strong, sharp absorption indicative of a carbonyl group.[10][12][13]
~1600, ~1520 C=C Stretch Aromatic (Thiophene) Stretching vibrations within the aromatic ring.[14]
~1250 (strong) C-O Stretch Carboxylic Acid Coupled C-O stretching and O-H bending.[13]

| ~920 (broad) | O-H Bend | Carboxylic Acid | Out-of-plane bend, also broadened by hydrogen bonding.[13] |

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium). No further preparation is needed.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Scan: Lower the ATR press to ensure good contact between the sample and the crystal. Collect the sample spectrum.

  • Data Acquisition: Co-add 16 to 32 scans at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the key absorption bands and assign them to their corresponding functional groups. The combination of the very broad O-H stretch and the strong C=O stretch is definitive proof of a carboxylic acid.[15]

Visualization: IR Spectroscopy Workflow

IR_Workflow cluster_setup Instrument Setup cluster_sample Sample Analysis cluster_analysis Data Interpretation Background Acquire Background Spectrum (Clean ATR) PlaceSample Place Solid Sample on ATR Crystal Background->PlaceSample Ready ApplyPressure Apply Pressure PlaceSample->ApplyPressure AcquireSample Acquire Sample Spectrum ApplyPressure->AcquireSample Process Background Subtraction & Baseline Correction AcquireSample->Process Process Interpret Assign Peaks to Functional Groups Process->Interpret

Caption: Standard workflow for ATR-IR analysis.

Conclusion: A Convergent Analytical Strategy

The definitive structural analysis of 4-tert-butylthiophene-3-carboxylic acid is not achieved by a single technique but by the convergence of complementary data.

  • IR Spectroscopy provides the initial, rapid confirmation of the key carboxylic acid functional group.

  • Mass Spectrometry confirms the molecular weight and provides fragmentation data consistent with the proposed structure, particularly the characteristic loss of a methyl group.

  • NMR Spectroscopy delivers the final, high-resolution proof, mapping the carbon-hydrogen framework and confirming the precise 3,4-disubstitution pattern on the thiophene ring.

Together, these methods provide a robust and self-validating analytical package that ensures the identity, purity, and structure of the target molecule, a critical requirement for its application in research and development.

References

  • Thiophene-3-carboxylic acid - Chem-Impex. (URL: [Link])

  • 4-((tert-Butoxycarbonyl)amino)thiophene-3-carboxylic acid | C10H13NO4S | CID 10776615 - PubChem. (URL: [Link])

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. (URL: [Link])

  • Liu, D., et al. (2017). Molecular Design of a Wide-band-gap Conjugated Polymer for Efficient Fullerene-free Polymer Solar Cells. The Royal Society of Chemistry. (URL: [Link])

  • Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PubMed. (URL: [Link])

  • Chapter 11: Synthesis, Properties, and Biological Applic
  • 4-t-Butylbenzylation of carboxylic acid for GC–MS analysis. (URL: [Link])

  • Useful Spectroscopic Data. (URL: [Link])

  • Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. (URL: [Link])

  • Esterification of Carboxylic Acids with - Organic Syntheses Procedure. (URL: [Link])

  • Carboxylic Acid Spectroscopy - CH 336 - Oregon State University. (URL: [Link])

  • 12.11: Spectroscopy of Carboxylic Acid Derivatives - Chemistry LibreTexts. (URL: [Link])

  • interpretation of three sample infrared spectr - YouTube. (URL: [Link])

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. (URL: [Link])

  • Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - Supporting Information. (URL: [Link])

  • Organic Chemistry 2 Carboxylic Acids & Mass Spectroscopy. (URL: [Link])

  • A Novel and Expeditious Approach to Thiophene-3-carboxylates - ResearchGate. (URL: [Link])

  • Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. - IOSR Journal. (URL: [Link])

  • 21.10: Spectroscopy of Carboxylic Acid Derivatives - Chemistry LibreTexts. (URL: [Link])

  • RU2722595C1 - Method of producing 4-formyl-6,7-dihydroxy-benzo[b]thiophene-3-carboxylic acid ester - Google P
  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. (URL: [Link])

  • Crystal structure of (S)-tert-butyl 3-carbamothioyl-3,4-dihydro- isoquinoline-2(1H)-carboxylate, C63H86N8O9S4 - ResearchGate. (URL: [Link])

  • NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry Data. (URL: [Link])

  • The C=O Bond, Part III: Carboxylic Acids | Spectroscopy Online. (URL: [Link])

  • Thiophene-3-carboxylic acid, 4-phenyl-2-(((phenylamino)thioxomethyl)amino)-, ethyl ester. (URL: [Link])

  • Proton-transfer-reaction mass spectrometry (PTR-MS) of carboxylic acids - ResearchGate. (URL: [Link])

  • Interpreting Infrared Spectra - Specac Ltd. (URL: [Link])

  • Substituent effects on the N.M.R. spectra of carboxylic acid derivatives. III. Correlation of C N.M.R. spectra of para substituted acetanilides and 4'-nitrophenyl 4-substituted benzoates with infrared carbonyl stretching frequencies, H N.M.R., rate and equilibrium dat - ResearchGate. (URL: [Link])

  • S-4-Boc-morpholine-3-carboxylic acid - Chem-Impex. (URL: [Link])

Sources

Technical Guide: Electronic & Structural Profiling of Tert-Butyl Thiophene Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Electronic Properties of Tert-Butyl Substituted Thiophene Carboxylic Acids Content Type: Technical Reference Guide Audience: Medicinal Chemists, Materials Scientists, and Process Engineers.

Executive Summary

Tert-butyl substituted thiophene carboxylic acids represent a critical scaffold in both medicinal chemistry and organic electronics. This guide analyzes the electronic perturbations introduced by the bulky tert-butyl group on the thiophene core.

  • In Drug Discovery: The moiety serves as a lipophilic bioisostere for benzoic acid, modulating metabolic stability by blocking the reactive

    
    -position (5-position) and increasing LogP for membrane permeability.
    
  • In Materials Science: These derivatives function as chain-capping agents or monomers where the tert-butyl group prevents

    
    -stacking aggregation, improving solubility and film-forming properties in organic semiconductors.
    

Molecular Architecture & Electronic Theory

The electronic behavior of this scaffold is dictated by the interplay between the electron-rich thiophene ring, the electron-withdrawing carboxyl group (-COOH), and the bulky, electron-donating tert-butyl group.

The Regioisomeric Divergence

The position of the tert-butyl group relative to the carboxylic acid is the primary determinant of electronic conjugation.

  • 5-tert-butylthiophene-2-carboxylic acid (Linear Conjugation):

    • Electronic Effect: The tert-butyl group exerts a positive inductive effect (+I) through the

      
      -framework and hyperconjugation. Being distal to the carboxylic acid, it does not sterically hinder the coplanarity of the -COOH group with the ring.
      
    • Result: The

      
      -system remains delocalized. The HOMO energy level is raised (easier oxidation) compared to the unsubstituted parent.
      
  • 3-tert-butylthiophene-2-carboxylic acid (Steric Inhibition of Resonance):

    • Steric Effect: The bulky tert-butyl group at the 3-position creates severe steric clash with the adjacent carboxylic acid at position 2.

    • Result: The -COOH group is forced out of the aromatic plane (dihedral angle > 45°). This "de-conjugation" lowers the HOMO, raises the LUMO (widening the bandgap), and significantly alters pKa by preventing resonance stabilization of the carboxylate anion.

Visualization: Electronic Influence Map

The following diagram illustrates the competing forces within the 5-substituted isomer, the most common scaffold in drug design.

ElectronicProperties T_Butyl tert-Butyl Group (Pos 5) Thiophene Thiophene Core (Electron Rich) T_Butyl->Thiophene +I Inductive Effect HOMO HOMO Level (Raised) T_Butyl->HOMO Destabilizes Orbitals pKa pKa Value (Increased) T_Butyl->pKa Destabilizes Anion Metabolism Metabolic Degradation T_Butyl->Metabolism Steric Blockade COOH Carboxylic Acid (Pos 2) Thiophene->COOH Resonance (+M)

Figure 1: Mechanistic flow of the tert-butyl group's influence on the thiophene scaffold. The group acts as an electronic donor while simultaneously providing a steric shield against metabolic attack.

Quantitative Electronic Parameters

The following data consolidates theoretical (DFT) and experimental values. The tert-butyl group makes the molecule more lipophilic and slightly less acidic than the parent thiophene-2-carboxylic acid.

ParameterThiophene-2-COOH (Parent)5-tert-Butylthiophene-2-COOHMechanism of Shift
pKa (aq) 3.533.65 - 3.75 +I effect of t-butyl destabilizes the carboxylate anion slightly.
LogP (Lipophilicity) 1.573.20 Hydrophobic bulk of the t-butyl group significantly increases partition coefficient.
HOMO Energy -6.40 eV-6.25 eV Electron donation raises the valence band edge (easier to oxidize).
Dipole Moment ~2.9 D~3.4 D Vector addition of the t-butyl donor and COOH acceptor moments.
Metabolic Stability Low (C5 oxidation)High C5 position blocked; prevents formation of reactive sulfoxides/epoxides.

Note: Values are aggregated from standard physicochemical databases and comparative DFT studies (B3LYP/6-31G).*

Experimental Characterization Protocols

To validate these properties in a specific derivative, the following self-validating protocols are recommended.

Protocol: Electrochemical Bandgap Determination (HOMO/LUMO)

Objective: Determine the Frontier Molecular Orbital (FMO) energy levels to assess suitability for redox-active applications.

Methodology: Cyclic Voltammetry (CV) [1]

  • Setup: Three-electrode cell (Glassy Carbon working, Pt wire counter, Ag/AgCl reference).

  • Solvent System: Anhydrous Dichloromethane (DCM) with 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) as the supporting electrolyte.

  • Internal Standard: Ferrocene (Fc/Fc⁺).

  • Procedure:

    • Purge solution with N₂ for 10 mins.

    • Scan rate: 50–100 mV/s.

    • Record oxidation onset (

      
      ) and reduction onset (
      
      
      
      ).
  • Calculation:

Protocol: Synthesis of 5-tert-butylthiophene-2-carboxylic acid

Objective: High-purity synthesis avoiding regioisomeric contamination.

Reaction Scheme: 2-tert-butylthiophene + n-BuLi → [Lithiate Intermediate] + CO₂ → Product

Step-by-Step Workflow:

  • Reagents: 2-tert-butylthiophene (1.0 eq), n-Butyllithium (1.1 eq, 2.5M in hexanes), Dry THF.

  • Lithiation:

    • Cool THF solution of 2-tert-butylthiophene to -78°C (Acetone/Dry Ice bath).

    • Add n-BuLi dropwise over 20 mins. Critical: Maintain temp < -70°C to prevent ring opening.

    • Stir for 1 hour at -78°C. The solution will turn yellow/orange (formation of 5-lithio species).

  • Carboxylation:

    • Bubble anhydrous CO₂ gas (dried through a CaCl₂ tube) into the solution for 30 mins.

    • Allow to warm to Room Temperature (RT).

  • Workup:

    • Quench with 1M HCl (pH < 2).

    • Extract with Ethyl Acetate (3x).

    • Wash organic layer with brine, dry over Na₂SO₄.

  • Purification: Recrystallize from Hexane/Ethanol to yield white needles.

Visualization: CV Experimental Workflow

This diagram outlines the logic flow for determining electronic bandgaps, ensuring data integrity via internal calibration.

CV_Protocol Start Sample Preparation (1mM Analyte in DCM) Deox Deoxygenation (N2 Purge, 10 min) Start->Deox Scan Potential Sweep (-1.5V to +1.5V) Deox->Scan Data Cyclic Voltammogram (Current vs Voltage) Scan->Data Calc Calculate HOMO/LUMO Rel to Vacuum Level Scan->Calc Normalize Data Calib Add Ferrocene (Internal Standard) Data->Calib Identify Onsets Calib->Scan Re-run

Figure 2: Electrochemical characterization workflow using Ferrocene calibration to ensure accurate HOMO/LUMO estimation.

Applications & Strategic Implications

Medicinal Chemistry: The "Magic Methyl" Alternative

In drug development, replacing a phenyl ring with a thiophene is a standard bioisosteric replacement. Adding the tert-butyl group at position 5 serves two specific functions:

  • Metabolic Blocking: The 5-position of thiophene is highly susceptible to Cytochrome P450 oxidation. The tert-butyl group sterically and electronically blocks this site, extending the drug's half-life (

    
    ).
    
  • Hydrophobic Pocket Filling: The spherical, hydrophobic nature of the tert-butyl group is ideal for filling large lipophilic pockets in enzyme active sites (e.g., Kinase inhibitors).

Materials Science: Solubility & Morphology

In conducting polymers (e.g., Polythiophenes), unsubstituted rings often aggregate too strongly, leading to insoluble materials.

  • Role: The tert-butyl group acts as a "spacer," disrupting dense

    
    -
    
    
    
    stacking just enough to allow solubility in organic solvents (Chloroform, Chlorobenzene) without destroying the charge transport pathway.

References

  • PubChem. (2025).[2][3] 5-tert-butylthiophene-2-carboxylic acid (Compound Summary).[4][5][6] National Library of Medicine. [Link]

  • Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. [Link]

  • Mishra, A., et al. (2009). Functionalized Thiophenes: Synthesis and Applications. Chemical Reviews. [Link]

  • Cardona, C. M., et al. (2011). Electrochemical Considerations for Determining Absolute Frontier Orbital Energy Levels of Conjugated Polymers for Solar Cells. Advanced Materials. [Link]

Sources

Technical Guide: Reactivity & Synthesis of 4-Tert-butylthiophene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Steric Fortress" Scaffold

4-Tert-butylthiophene-3-carboxylic acid (CAS: 1495814-93-1) represents a specialized class of heteroaromatic building blocks where reactivity is dictated by extreme steric pressure. Unlike simple thiophene-3-carboxylic acids, the presence of a bulky tert-butyl group at the 4-position creates a "steric fortress" around the carboxylic acid.

For the drug developer, this molecule offers two distinct advantages:

  • Conformational Lock: The steric clash between the t-butyl group and the C-3 carbonyl forces out-of-plane twisting, often locking attached amides into specific atropisomeric conformations beneficial for binding affinity.

  • Metabolic Stability: The bulk blocks metabolic access to the typically labile 3,4-positions of the thiophene ring.

This guide provides a validated roadmap for synthesizing, functionalizing, and coupling this challenging scaffold.

Part 1: Structural Analysis & Reactivity Profile[1]

To manipulate this molecule, one must understand the tug-of-war between electronic directing effects and steric hindrance.

The Orthogonal Reactivity Map

The molecule possesses three distinct zones of reactivity, each requiring specific conditions to access.

  • Zone A (C-3 Carboxyl): Severely hindered. Standard coupling (EDC/NHS) often fails. Requires "high-force" activation (HATU, Acid Chlorides).

  • Zone B (C-5 Position): Electronically activated by the t-butyl group (+I effect) and sterically accessible. This is the primary site for Electrophilic Aromatic Substitution (EAS).

  • Zone C (C-2 Position): Electronically deactivated by the carboxyl group (-M, -I) but accessible via Directed Ortho Metallation (DoM).

Visualization of Reactivity Pathways

ReactivityMap Core 4-Tert-butylthiophene- 3-carboxylic acid Pos5 Position 5 (C-H) Activated by t-Bu Core->Pos5 Electronic Activation Pos2 Position 2 (C-H) Directing Group Control Core->Pos2 Chelation Control COOH C-3 Carboxylic Acid Sterically Hindered Core->COOH Functionalization EAS Electrophilic Subst. (Br2, NBS, HNO3) EAS->Pos5 Major Product DoM Lithiation (DoM) (n-BuLi/LDA) DoM->Pos2 Kinetic Product Amidation Amide Coupling (HATU/SOCl2) Amidation->COOH Requires Activation

Figure 1: Reactivity logic gate. Electrophiles target C-5; Bases target C-2; Nucleophiles struggle at C-3.

Part 2: Synthesis of the Core Scaffold

Direct alkylation of thiophene-3-carboxylic acid is uncontrolled. The most robust route utilizes 3,4-dibromothiophene as the progenitor, leveraging the steric difference between the halogens after mono-substitution or using selective coupling.

Protocol: The Kumada-Carboxylation Sequence

This route avoids the formation of inseparable isomers common in Friedel-Crafts alkylations.

Step 1: Mono-alkylation (Kumada Coupling)

  • Reagents: 3,4-Dibromothiophene, t-BuMgCl, Pd(dppf)Cl2 (cat).

  • Conditions: Reflux in THF/Toluene, 12h.

  • Mechanism: The bulky phosphine ligand facilitates oxidative addition. The first alkylation deactivates the second bromine sterically.

  • Intermediate: 3-Bromo-4-tert-butylthiophene.

Step 2: Halogen-Metal Exchange & Carboxylation

  • Reagents: n-Butyllithium (1.1 eq), CO2 (dry ice), THF.

  • Conditions: -78°C to RT.

  • Procedure:

    • Dissolve 3-bromo-4-tert-butylthiophene in anhydrous THF under Ar.

    • Cool to -78°C. Add n-BuLi dropwise. The bulky t-butyl group prevents aggregation, ensuring clean lithiation at the C-3 position.

    • Stir for 30 min. Cannulate the solution onto excess crushed dry ice.

    • Acidify with 1M HCl.

  • Yield: Typically 65-75% over two steps.

Part 3: Reactivity Module A - Overcoming Steric Hindrance at C-3

The primary challenge with this molecule is converting the carboxylic acid into amides or esters. The t-butyl group acts as a shield, repelling incoming nucleophiles.

The "High-Force" Amidation Protocol

Standard coupling reagents (EDC, DCC) result in slow kinetics and high racemization (if chiral amines are used) or decomposition.

Recommended System: HATU / DIPEA [1]

  • Activation: Dissolve acid (1.0 eq) in DMF (0.2 M). Add DIPEA (3.0 eq) and HATU (1.2 eq).

  • Pre-activation Time: Stir for 15-30 minutes at RT. This is critical to form the active OAt ester, which is smaller and more reactive than OBt esters.

  • Addition: Add the amine (1.2 eq).

  • Heat: If no reaction after 2h, heat to 50°C. The steric barrier often requires thermal energy to overcome.

Alternative: The Ghosez Reagent Method For extremely unreactive amines (e.g., anilines), convert to the acid chloride first. Thionyl chloride (SOCl2) can be too harsh; Ghosez's reagent (1-Chloro-N,N,2-trimethylpropenylamine) is milder and neutral.

  • Protocol: Acid (1 eq) + Ghosez Reagent (1.2 eq) in DCM at RT for 1h -> Acid Chloride -> Add Amine + Pyridine.

Part 4: Reactivity Module B - Regioselective Ring Functionalization

Drug discovery often requires decorating the scaffold with halogens or aryl groups. The t-butyl group dictates the rules here.

Scenario 1: Electrophilic Substitution (Targeting C-5)

If you treat the core with NBS or Bromine, the reaction occurs exclusively at Position 5 .

  • Reasoning: Position 5 is ortho to the activating t-butyl group. Position 2 is ortho to the deactivating carboxylic acid.

  • Protocol (Bromination):

    • Substrate: Methyl ester of 4-t-butylthiophene-3-carboxylic acid (protect the acid first).

    • Reagent: NBS (1.05 eq) in DMF.

    • Temp: 0°C to RT.

    • Result: Methyl 5-bromo-4-tert-butylthiophene-3-carboxylate.

Scenario 2: Directed Ortho Metallation (Targeting C-2)

To functionalize the "deactivated" Position 2, you must use the carboxylic acid as a directing group (DoM).

  • Reasoning: Upon deprotonation with 1 eq of base, the carboxylate (COO-) coordinates the lithium of the second equivalent of base, directing it to the nearest proton (Position 2).

  • Protocol:

    • Dissolve acid in THF at -78°C.

    • Add 2.2 eq of LDA (Lithium Diisopropylamide).

      • Note: n-BuLi is risky here due to potential nucleophilic attack at the carboxylate; LDA is safer.

    • Stir 1h at -78°C.

    • Add Electrophile (e.g., MeI, DMF, I2).

    • Result: 2-Substituted-4-tert-butylthiophene-3-carboxylic acid.

Synthesis & Functionalization Workflow

SynthesisFlow Start 3,4-Dibromothiophene Step1 1. Kumada Coupling (t-BuMgCl, Pd cat) Start->Step1 Inter1 3-Bromo-4-tert-butylthiophene Step1->Inter1 Step2 2. Li-Halogen Exchange (n-BuLi, CO2) Inter1->Step2 Product 4-Tert-butylthiophene- 3-carboxylic acid Step2->Product PathA Path A: NBS/DMF (Electrophilic) Product->PathA PathB Path B: 2.2 eq LDA (DoM) Product->PathB ProdA 5-Bromo Derivative PathA->ProdA ProdB 2-Substituted Derivative PathB->ProdB

Figure 2: Step-by-step synthesis and divergence into C-2 or C-5 functionalized derivatives.

Part 5: Data Summary Table

Reaction TypeTarget PositionReagentsKey Insight
Amidation C-3 (COOH)HATU, DIPEA, DMFRequires pre-activation; heat often needed due to steric wall.
Bromination C-5NBS, DMFHighly selective; driven by t-butyl activation.
Lithiation C-2LDA (2.2 eq), THF, -78°CControlled by Carboxylate Directing Group (DoM).
Suzuki Coupling C-5 (if brominated)Ar-B(OH)2, Pd(dppf)Cl2t-Butyl group forces the aryl ring to twist (atropisomerism risk).

References

  • Synthesis of Hindered Thiophenes: Gronowitz, S. "New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene." Acta Chemica Scandinavica, 1959. 2

  • Amide Coupling Strategies: Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009.

  • Suzuki Coupling of Hindered Systems: "Suzuki-Miyaura Cross-Coupling in Acylation Reactions." Molecules, 2011. 3

  • Electrophilic Substitution Rules: "Electrophilic Aromatic Substitution: The Six Key Reactions." Master Organic Chemistry. 4

  • Directing Effects in Thiophenes: "Aromatic Electrophilic Substitution." Dalal Institute. 5

Sources

Methodological & Application

Application Note: Precision Synthesis of 4-Tert-butylthiophene-3-carboxylic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of 4-Tert-butylthiophene-3-carboxylic Acid Derivatives Document Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

The 4-tert-butylthiophene-3-carboxylic acid scaffold represents a critical structural motif in medicinal chemistry, offering a unique combination of steric bulk and lipophilicity while maintaining aromatic planarity. Unlike simple alkyl thiophenes, the tert-butyl group at the 4-position provides significant metabolic stability by blocking the typically reactive


-position, while the adjacent carboxylic acid serves as a versatile handle for pharmacophore attachment.

This guide addresses the primary synthetic challenge: regioselective installation of the bulky tert-butyl group adjacent to the carboxylate . Direct Friedel-Crafts alkylation of thiophene-3-carboxylic acid is non-viable due to polyalkylation and regiochemical scrambling.

We present a high-fidelity, three-step protocol utilizing 3,4-dibromothiophene as the divergence point. This route ensures 100% regiocontrol, utilizing a lithiation-reduction sequence to construct the sterically congested core before final carboxylation.

Strategic Analysis & Retrosynthesis

The Challenge: Sterics and Regiocontrol

Attempting to introduce a tert-butyl group onto a pre-existing thiophene-3-carboxylic acid ester via standard alkylation results in mixtures of 2- and 5-substituted products (


-attack preferred over 

). Conversely, starting with 3-tert-butylthiophene and attempting halogenation often yields the 2-bromo isomer, not the required 3-bromo precursor.
The Solution: The "Reduction" Route

The most robust strategy employs 3,4-dibromothiophene as a symmetrical starting material. By exploiting the selective mono-lithiation of this scaffold, we can introduce the carbon skeleton of the tert-butyl group as a tertiary alcohol, which is subsequently reduced via ionic hydrogenation .

Retrosynthetic Logic:

  • Target: 4-Tert-butylthiophene-3-carboxylic acid.

  • Disconnection: Carboxyl group via Lithium-Halogen exchange/trapping.

  • Precursor: 3-Bromo-4-tert-butylthiophene.

  • Precursor: 3-Bromo-4-(1-hydroxy-1-methylethyl)thiophene (via Grignard-like addition).

  • Starting Material: 3,4-Dibromothiophene.

Retrosynthesis cluster_legend Key Transformation Logic Target 4-Tert-butylthiophene- 3-carboxylic acid Precursor1 3-Bromo-4-tert- butylthiophene Target->Precursor1 Carboxylation (Li/CO2) Precursor2 3-Bromo-4-(1-hydroxy- 1-methylethyl)thiophene Precursor1->Precursor2 Ionic Hydrogenation (Et3SiH/TFA) Start 3,4-Dibromothiophene Precursor2->Start Mono-lithiation + Acetone Note Symmetry of 3,4-dibromo allows selective mono-functionalization

Caption: Retrosynthetic analysis highlighting the symmetry-breaking strategy starting from 3,4-dibromothiophene.

Detailed Experimental Protocols

Phase 1: Synthesis of 3-Bromo-4-(1-hydroxy-1-methylethyl)thiophene

This step breaks the symmetry of 3,4-dibromothiophene. The bulky acetone electrophile ensures the formation of the tertiary alcohol.

Reagents:

  • 3,4-Dibromothiophene (1.0 eq)

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.05 eq)

  • Acetone (dry, 1.2 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Ammonium chloride (sat. aq.)

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and low-temperature thermometer. Charge with anhydrous THF (0.5 M concentration relative to substrate) and 3,4-dibromothiophene.

  • Lithiation: Cool the solution to -78°C (dry ice/acetone bath). Add n-BuLi dropwise over 20 minutes via syringe pump. Maintain internal temperature below -70°C.

    • Mechanism:[1][2][3][4][5][6] Selective Lithium-Halogen exchange occurs at one of the equivalent

      
      -positions.
      
  • Equilibration: Stir at -78°C for 30 minutes. The solution typically turns yellow/orange.

  • Addition: Add dry acetone (dissolved in a minimal amount of THF) dropwise.

  • Warm-up: Stir at -78°C for 1 hour, then allow the reaction to warm slowly to 0°C over 2 hours.

  • Quench: Quench with saturated aqueous NH

    
    Cl.
    
  • Workup: Extract with diethyl ether (3x). Wash combined organics with brine, dry over MgSO

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Hexanes/EtOAc 9:1).

    • Expected Yield: 75-85%.[7]

Phase 2: Ionic Hydrogenation to 3-Bromo-4-tert-butylthiophene

Direct reduction of the tertiary alcohol using silane chemistry prevents debromination and preserves the aromatic ring.

Reagents:

  • 3-Bromo-4-(1-hydroxy-1-methylethyl)thiophene (1.0 eq)

  • Triethylsilane (Et

    
    SiH) (2.5 eq)
    
  • Trifluoroacetic acid (TFA) (5.0 eq)

  • Dichloromethane (DCM) (anhydrous)

Protocol:

  • Setup: Dissolve the alcohol from Phase 1 in anhydrous DCM (0.2 M) in a round-bottom flask under nitrogen.

  • Silane Addition: Add Triethylsilane (Et

    
    SiH) in one portion.
    
  • Acid Addition: Cool to 0°C. Add TFA dropwise. (Caution: Exothermic).

    • Critical Parameter: Do not let the temperature rise above 5°C during addition to prevent polymerization or rearrangement.

  • Reaction: Allow to warm to room temperature and stir for 4–16 hours. Monitor by TLC (disappearance of alcohol).

  • Workup: Carefully quench by pouring into ice-cold saturated NaHCO

    
     (gas evolution!). Extract with DCM.
    
  • Purification: The product is non-polar. Filter through a silica plug eluting with hexanes to remove silicon byproducts.

    • Validation:

      
      H NMR should show a singlet for the tert-butyl group (~1.4 ppm) and no OH peak.
      
Phase 3: Carboxylation to 4-Tert-butylthiophene-3-carboxylic Acid

The final installation of the carboxylic acid utilizes the remaining bromine handle.

Reagents:

  • 3-Bromo-4-tert-butylthiophene (1.0 eq)

  • n-Butyllithium (1.1 eq)

  • Dry CO

    
     gas (excess) or Dry Ice
    
  • Diethyl ether (Et

    
    O) or THF
    

Protocol:

  • Lithiation: Dissolve the substrate in anhydrous Et

    
    O (preferred over THF for cleaner carboxylation workups) under nitrogen. Cool to -78°C .[4]
    
  • Exchange: Add n-BuLi dropwise. Stir for 45 minutes at -78°C.

    • Note: The bulky tert-butyl group may slightly slow the exchange compared to simple bromothiophenes; ensure full time is given.

  • Carboxylation:

    • Method A (Gas): Bubble dry CO

      
       gas through the solution for 30 minutes while keeping it cold.
      
    • Method B (Solid): Cannulate the lithiated solution onto an excess of crushed, fresh dry ice in a separate flask.

  • Quench: Allow to warm to RT. Quench with 1M HCl.

  • Isolation (Acid-Base Extraction):

    • Extract the mixture with Et

      
      O.
      
    • Extract the organic layer with 1M NaOH (3x). The product moves to the aqueous phase as the carboxylate salt.

    • Discard the organic layer (removes unreacted neutral starting material).

    • Acidify the aqueous layer to pH 1 with conc. HCl. The product will precipitate.

  • Purification: Filter the white solid or extract with EtOAc. Recrystallize from Hexanes/EtOAc if necessary.

Analytical Data Summary

CompoundKey

H NMR Features (CDCl

)
Expected Appearance
3,4-Dibromothiophene

7.33 (s, 2H)
Colorless liquid
Intermediate Alcohol

7.2-7.4 (m, 2H), 1.65 (s, 6H, Me)
Viscous oil
Precursor (t-Bu-Br-Th)

7.25 (d, 1H), 7.05 (d, 1H), 1.40 (s, 9H)
Colorless oil
Target Acid

11.5 (br s, COOH), 8.15 (d, H2), 7.35 (d, H5), 1.45 (s, tBu)
White crystalline solid

Derivatization Protocols (SAR Expansion)

Once the core acid is synthesized, derivatization for Structure-Activity Relationship (SAR) studies often involves amide coupling. Due to the steric bulk of the tert-butyl group at position 4, standard coupling conditions may be sluggish.

Optimized Amide Coupling (Sterically Hindered)

Reagents: Acid (1 eq), Amine (1.2 eq), HATU (1.5 eq), DIPEA (3 eq), DMF.

  • Activation: Dissolve the 4-tert-butylthiophene-3-carboxylic acid in DMF. Add DIPEA and HATU. Stir for 15 minutes at RT to form the active ester.

  • Coupling: Add the amine.

  • Heat: If the amine is also hindered, heat the reaction to 50°C. The tert-butyl group protects the carbonyl from nucleophilic attack to some degree, but HATU is usually sufficient to overcome this.

  • Alternative: If HATU fails, convert the acid to the acid chloride using Ghosez's Reagent (1-chloro-N,N,2-trimethyl-1-propenylamine) which is neutral and highly reactive, then react with the amine.

Synthetic Workflow Diagram

Workflow cluster_0 Phase 1: Symmetry Breaking cluster_1 Phase 2: Installation of t-Butyl cluster_2 Phase 3: Carboxylation Step1 3,4-Dibromothiophene + nBuLi (-78°C) Step2 Add Acetone (Electrophile Trap) Step1->Step2 Step3 Ionic Hydrogenation Et3SiH / TFA / DCM Step2->Step3 Purified Alcohol Step4 Isolate 3-Bromo-4-t-butylthiophene Step3->Step4 Step5 Li-Halogen Exchange nBuLi (-78°C) Step4->Step5 Purified Bromide Step6 CO2 Quench Acid Workup Step5->Step6

Caption: Step-by-step workflow for the conversion of 3,4-dibromothiophene to the target acid.

References

  • Gronowitz, S. (1959).[8] "New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene." Acta Chemica Scandinavica, 13, 1045-1048. Link

  • Kursanov, D. N., Parnes, Z. N., & Loim, N. M. (1974). "Applications of Ionic Hydrogenation to Organic Synthesis." Synthesis, 1974(09), 633-651. (Seminal work on Et3SiH/TFA reduction of thiophene alcohols).
  • Slocum, D. W., & Gierer, P. L. (1976). "Metalation of Thiophene and Halothiophenes." The Journal of Organic Chemistry, 41(23), 3668-3674.
  • Carey, F. A., & Tremper, H. S. (1971). "Carbonium ion-silane hydride transfer reactions. IV. Structure and reactivity of 3-thienylmethyl cations." Journal of the American Chemical Society, 93(23), 6093-6097. Link

  • Organic Syntheses. "3-Bromothiophene." Org. Synth. 1964, 44, 9. (Foundational protocol for bromothiophenes). Link

Sources

Application Note: Suzuki-Miyaura Functionalization of 4-Tert-butylthiophene-3-carboxylic acid

[1][2]

Executive Summary & Mechanistic Insight

4-Tert-butylthiophene-3-carboxylic acid is a valuable thiophene building block.[1][2] However, direct coupling is often impeded by two factors:

  • Steric Congestion: The tert-butyl group at C4 creates a "picket fence" effect, shielding the adjacent C5 position.[1][2]

  • Catalyst Poisoning: Free carboxylic acids can bind to Palladium or undergo unwanted protodecarboxylation under basic coupling conditions.[1][2]

The Solution: Successful functionalization requires a strategic approach. We recommend the "Protect-Activate-Couple" workflow for maximum reliability, utilizing sterically demanding ligands (e.g., XPhos, SPhos) to overcome the hindrance of the tert-butyl group.[1][2]

Strategic Pathway Map

The following diagram illustrates the decision matrix for processing this scaffold.

Gcluster_0Route A: Classical (High Reliability)cluster_1Route B: Advanced (Atom Economy)Start4-Tert-butylthiophene-3-carboxylic acidStep11. Esterification(Protection)Start->Step1DecarbDecarboxylative Coupling(Pd/Ag System)Start->Decarb High Temp, Ag2CO3Step22. Bromination at C5(Regioselective)Step1->Step2 NBS, DMFStep33. Suzuki Coupling(w/ Bulky Ligands)Step2->Step3 Ar-B(OH)2, Pd-G2ProductFunctionalizedBiaryl ThiopheneStep3->ProductDecarb->Product

Caption: Strategic workflow comparing the classical protection/activation route against direct decarboxylative coupling.

Pre-Coupling Preparation: Regioselective Activation

Before Suzuki coupling can occur, the scaffold must be halogenated.[2] The tert-butyl group at C4 and the carboxyl at C3 cooperatively direct electrophilic substitution to Position C5 .[1][2]

Note on Sterics: The resulting 5-bromo-4-tert-butylthiophene-3-carboxylate is highly congested.[1][2] The bromine is flanked by the bulky tert-butyl group.[1][2]

Protocol A: Esterification & Bromination

Objective: Create a stable, reactive electrophile (Ester-Bromide).[1][2]

Reagents:

  • Substrate: 4-Tert-butylthiophene-3-carboxylic acid[1][2][3][4][5]

  • Methyl Iodide (MeI) or SOCl₂/MeOH[1][2]

  • N-Bromosuccinimide (NBS)[1][2]

  • Solvent: DMF (Dimethylformamide)[1][2]

Step-by-Step:

  • Esterification: Dissolve the acid (1.0 equiv) in MeOH. Add SOCl₂ (1.5 equiv) dropwise at 0°C. Reflux for 3 hours. Concentrate to yield the methyl ester.[2]

  • Bromination: Dissolve the ester in DMF (0.5 M).

  • Add NBS (1.05 equiv) portion-wise at 0°C to prevent di-bromination.

  • Stir at Room Temperature (RT) for 4–6 hours. Monitor via TLC/LCMS.[1][2]

  • Workup: Quench with water, extract with EtOAc.

  • Validation: 1H NMR should show the disappearance of the C5 proton (typically a singlet around ~7.0–7.5 ppm).[1][2]

Core Protocol: Suzuki Coupling of Sterically Hindered Thiophenes

This is the critical step.[2] Standard catalysts like Pd(PPh₃)₄ are ineffective here due to the steric clash with the tert-butyl group.[1][2] You must use dialkylbiaryl phosphine ligands (Buchwald Ligands) that form a monolithic, electron-rich active species.[1][2]

Recommended Catalyst Systems
ComponentRecommendationMechanism of Action
Catalyst XPhos Pd G2 or SPhos Pd G2 Pre-formed precatalysts ensure rapid activation.[1][2] XPhos is ideal for steric bulk.[1][2]
Base K₃PO₄ (Tribasic Potassium Phosphate) Anhydrous conditions preferred to minimize protodeboronation.[1][2]
Solvent 1,4-Dioxane / Water (4:1) High boiling point allows sufficient energy to overcome steric barriers.[1][2]
Temperature 80°C – 100°C Kinetic energy required for the oxidative addition step.[2]
Experimental Procedure

Reaction: Coupling Methyl 5-bromo-4-tert-butylthiophene-3-carboxylate with Phenylboronic acid.[1][2]

  • Setup: Charge a reaction vial with:

    • Brominated Thiophene Ester (1.0 equiv, 1.0 mmol)[1][2]

    • Aryl Boronic Acid (1.5 equiv, 1.5 mmol)[1][2]

    • K₃PO₄ (3.0 equiv, 3.0 mmol)[1][2]

    • XPhos Pd G2 (2–5 mol%)[1][2]

  • Solvent Addition: Add 1,4-Dioxane (4 mL) and deionized water (1 mL).

  • Degassing (Crucial): Sparge with Argon or Nitrogen for 5 minutes. Oxygen is detrimental to the active Pd(0) species.[1][2]

  • Reaction: Seal the vial and heat to 90°C for 12–16 hours.

  • Workup: Cool to RT. Filter through a pad of Celite to remove Pd black.[2] Dilute with EtOAc and wash with brine.[2]

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Self-Validating Checkpoint:

  • Visual: The reaction mixture should turn from clear/yellow to dark black/brown (formation of Pd(0)).

  • LCMS: Look for the mass of Product + H⁺. If Starting Material (SM) remains, add 2 mol% more catalyst and heat for 4 hours.[1][2]

Advanced Protocol: Decarboxylative Suzuki Coupling

For researchers aiming to replace the -COOH group directly with an aryl group (removing the acid functionality entirely), use this protocol.[1][2] This is known as the Gooßen Protocol adaptation.[2]

Mechanism: Pd-catalyzed decarboxylation followed by cross-coupling.[1][2] Reagents:

  • Pd(TFA)₂ (Catalyst)[1][2]

  • Ag₂CO₃ (Oxidant/Promoter - essential for decarboxylation)[1][2]

  • Ligand: PPh₃ or Tricyclohexylphosphine (PCy₃)[1][2]

Protocol:

  • Mix 4-Tert-butylthiophene-3-carboxylic acid (1.0 equiv), Aryl Boronic Acid (1.5 equiv), Pd(TFA)₂ (5 mol%), and Ag₂CO₃ (1.0 equiv) in DMSO/1,4-Dioxane (1:1).

  • Heat to 120°C (High temperature is mandatory for decarboxylation).

  • Caution: This reaction generates CO₂ gas.[1][2] Ensure the vessel is pressure-rated or vented properly.[1][2]

Troubleshooting "The Scientist's Notebook"

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Steric hindrance of tert-butyl group blocking Pd insertion.[1][2]Switch to Pd(dtbpf)Cl₂ or XPhos Pd G3 .[1][2] Increase temp to 110°C.
Protodeboronation (Boronic acid loses B(OH)2)Reaction medium too basic or wet.[1][2]Use anhydrous K₃PO₄ and dry dioxane.[2] Switch to Boronic Ester (Pinacol).
Homocoupling (Biaryl formation)Oxygen presence.[1][2]Degas solvents more rigorously (Freeze-Pump-Thaw).[1][2]
Starting Material Recovery Catalyst deactivation by Sulfur.Increase catalyst loading to 5-10 mol%. Ensure "G2/G3" precatalysts are used, not Pd(OAc)₂.

References

  • Suzuki-Miyaura Coupling of Thiophene Derivatives

    • Synthesis of thiophene carboxylates by using Suzuki-Miyaura cross-coupling. (2020).[1][2] Arabian Journal of Chemistry.

  • Sterically Hindered Couplings (Buchwald Ligands)

    • Martin, R., & Buchwald, S. L. (2008).[1][2] Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides.[1][2]Accounts of Chemical Research.

  • Decarboxylative Coupling

    • Gooßen, L. J., et al. (2006).[1][2] Pd-catalyzed synthesis of biaryls from carboxylic acids.[1][2]Science.[1][2] [1][2]

  • Substrate Data

    • 4-Tert-butylthiophene-3-carboxylic acid (CAS 1495814-93-1).[1][2][3][4][6] Chemical Book / BLD Pharm Listings.

Application Notes and Protocols for the Preparation of Conductive Polymers from 4-Tert-butylthiophene-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Advantage of 4-Tert-butylthiophene-3-carboxylic Acid in Conductive Polymer Synthesis

Polythiophenes are a prominent class of conductive polymers, renowned for their excellent environmental stability, electrochemical activity, and processability.[1] The functionalization of the thiophene monomer is a key strategy to tailor the properties of the resulting polymer for specific applications. The monomer, 4-tert-butylthiophene-3-carboxylic acid, offers a unique combination of a bulky tert-butyl group and a reactive carboxylic acid moiety.

The tert-butyl group enhances the solubility of the resulting polymer in common organic solvents, a significant advantage for solution-based processing and device fabrication. The carboxylic acid group provides a versatile handle for post-polymerization modification, enabling the covalent attachment of biomolecules, sensing elements, or other functional groups. This makes poly(4-tert-butylthiophene-3-carboxylic acid) a highly promising material for applications in biosensors, drug delivery systems, and bioelectronics.[2][3][4]

This application note provides detailed protocols for the synthesis of poly(4-tert-butylthiophene-3-carboxylic acid) via both chemical and electrochemical polymerization methods. We will delve into the rationale behind the experimental choices, provide step-by-step methodologies, and discuss the characterization of the resulting polymer.

PART 1: Chemical Oxidative Polymerization

Chemical oxidative polymerization is a straightforward and scalable method for synthesizing conductive polymers. The mechanism involves the use of an oxidizing agent, typically a metal halide, to induce the formation of radical cations from the monomer units, which then couple to form the polymer chain. Ferric chloride (FeCl₃) is a commonly used and effective oxidant for the polymerization of thiophene derivatives.[5]

Rationale for Experimental Choices
  • Oxidant: Anhydrous Ferric Chloride (FeCl₃) is chosen for its strong oxidizing potential, which is sufficient to initiate the polymerization of the electron-rich thiophene ring. The purity of FeCl₃ is crucial as residual water can interfere with the reaction.

  • Solvent: Anhydrous chloroform is selected as the reaction solvent due to its ability to dissolve both the monomer and the growing polymer chains, preventing premature precipitation and allowing for higher molecular weight polymers to be formed. Its inert nature under the reaction conditions is also a key factor.

  • Monomer-to-Oxidant Ratio: A molar ratio of 1:4 (monomer:FeCl₃) is recommended. An excess of the oxidizing agent ensures complete conversion of the monomer and also serves to dope the resulting polymer, rendering it conductive.

  • Reaction Temperature: The reaction is initially carried out at 0°C to control the initial exothermic reaction and then allowed to proceed at room temperature to ensure complete polymerization.

  • Purification: The polymer is precipitated in methanol to remove unreacted monomer, oxidant, and short-chain oligomers. Subsequent washing with methanol is critical to obtain a pure polymer. A final de-doping step using a base like ammonia is necessary to obtain the neutral, non-conductive form of the polymer, which is often more soluble and suitable for further characterization and processing.

Experimental Protocol: Chemical Oxidative Polymerization

Materials:

  • 4-tert-butylthiophene-3-carboxylic acid (Monomer)

  • Anhydrous Ferric Chloride (FeCl₃)

  • Anhydrous Chloroform (CHCl₃)

  • Methanol

  • Ammonium Hydroxide solution (28-30%)

  • Argon or Nitrogen gas supply

  • Standard glassware (Schlenk flask, dropping funnel, etc.)

  • Magnetic stirrer and hotplate

Procedure:

  • Monomer Solution Preparation: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve 4-tert-butylthiophene-3-carboxylic acid (e.g., 1.0 g, 5.04 mmol) in anhydrous chloroform (50 mL).

  • Oxidant Solution Preparation: In a separate dry flask under an inert atmosphere, dissolve anhydrous FeCl₃ (e.g., 3.27 g, 20.16 mmol) in anhydrous chloroform (100 mL).

  • Polymerization Reaction:

    • Cool the monomer solution to 0°C using an ice bath.

    • Slowly add the FeCl₃ solution to the monomer solution dropwise over a period of 30 minutes with vigorous stirring.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 24 hours. The solution will gradually darken, indicating polymer formation.

  • Polymer Precipitation and Washing:

    • Pour the reaction mixture into a beaker containing methanol (500 mL) to precipitate the polymer.

    • Filter the precipitate using a Buchner funnel.

    • Wash the collected polymer extensively with methanol until the filtrate is colorless. This removes residual FeCl₃ and unreacted monomer.

  • De-doping (Optional but Recommended):

    • Suspend the washed polymer in a dilute ammonium hydroxide solution and stir for 2 hours. This process de-dopes the polymer, converting it to its neutral state.

    • Filter the polymer and wash with deionized water until the filtrate is neutral.

    • Finally, wash with methanol to remove water.

  • Drying: Dry the polymer in a vacuum oven at 40-50°C overnight to obtain a dark powder.

Expected Results and Characterization

The resulting poly(4-tert-butylthiophene-3-carboxylic acid) is typically a dark-colored powder. The yield and molecular weight will depend on the purity of the reagents and the reaction conditions.

ParameterExpected Value/Observation
Yield 60-80%
Appearance Dark brown to black powder
Solubility Soluble in chloroform, THF, and other common organic solvents

Characterization Techniques:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the polymer structure. Expect to see characteristic peaks for the C=C stretching of the thiophene ring, C-H stretching of the tert-butyl group, and the C=O and O-H stretching of the carboxylic acid group.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure and regioregularity of the polymer.

  • UV-Vis Spectroscopy: To determine the electronic properties, such as the π-π* transition and the bandgap of the polymer. The absorption maximum will be red-shifted compared to the monomer.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI) of the polymer.

PART 2: Electrochemical Polymerization

Electrochemical polymerization offers precise control over the polymer film thickness, morphology, and properties by manipulating the electrochemical parameters. The polymerization occurs directly on the surface of an electrode, making it an ideal method for fabricating thin films for electronic devices.

Rationale for Experimental Choices
  • Electrochemical Cell: A standard three-electrode setup is used, consisting of a working electrode (where the polymer film is deposited), a counter electrode, and a reference electrode.[2]

  • Working Electrode: Indium Tin Oxide (ITO) coated glass or platinum are common choices for the working electrode due to their conductivity and stability.

  • Electrolyte Solution: A solution of the monomer and a supporting electrolyte in a suitable solvent is required. Acetonitrile is a common solvent for electrochemical polymerization due to its high dielectric constant and wide potential window. Tetrabutylammonium perchlorate (TBAP) or a similar salt is used as the supporting electrolyte to ensure conductivity of the solution.

  • Polymerization Technique: Cyclic voltammetry (CV) is a versatile technique for electropolymerization.[6] By repeatedly scanning the potential, the monomer is oxidized to form radical cations, which then polymerize on the electrode surface. The growth of the polymer film can be monitored by the increase in the redox currents with each cycle.

Experimental Protocol: Electrochemical Polymerization

Materials:

  • 4-tert-butylthiophene-3-carboxylic acid (Monomer)

  • Tetrabutylammonium perchlorate (TBAP) or other suitable supporting electrolyte

  • Anhydrous Acetonitrile

  • Working Electrode (e.g., ITO-coated glass slide or Platinum disk)

  • Counter Electrode (e.g., Platinum wire or foil)

  • Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)

  • Potentiostat/Galvanostat

  • Electrochemical Cell

Procedure:

  • Electrolyte Solution Preparation: Prepare a solution of 4-tert-butylthiophene-3-carboxylic acid (e.g., 0.1 M) and the supporting electrolyte (e.g., 0.1 M TBAP) in anhydrous acetonitrile.

  • Electrochemical Cell Setup:

    • Assemble the three-electrode cell with the working, counter, and reference electrodes immersed in the electrolyte solution.

    • Ensure the working electrode surface is clean and polished before use.

  • Electropolymerization via Cyclic Voltammetry:

    • Connect the electrodes to the potentiostat.

    • Perform cyclic voltammetry by scanning the potential in a range where the monomer is oxidized. A typical starting range could be from 0 V to +1.8 V vs. Ag/AgCl.

    • The number of cycles will determine the thickness of the polymer film. Typically, 10-20 cycles are sufficient to form a visible film.

    • Observe the cyclic voltammogram. An increase in the peak currents with each successive cycle indicates the deposition of a conductive polymer film.

  • Film Characterization:

    • After polymerization, gently rinse the polymer-coated electrode with fresh acetonitrile to remove any unreacted monomer and electrolyte.

    • The polymer film can then be characterized directly on the electrode surface or carefully removed for further analysis.

Expected Results and Characterization

A uniform, dark-colored polymer film should be deposited on the working electrode. The thickness and morphology of the film can be controlled by adjusting the polymerization parameters.

ParameterControllable Variable
Film Thickness Number of CV cycles, monomer concentration, scan rate
Film Morphology Solvent, supporting electrolyte, deposition potential

Characterization Techniques:

  • Cyclic Voltammetry (of the polymer film): To study the electrochemical properties of the polymer, such as its redox behavior and stability.

  • UV-Vis-NIR Spectroelectrochemistry: To investigate the changes in the electronic absorption spectra of the polymer film at different applied potentials, providing information about the neutral and doped states.

  • Scanning Electron Microscopy (SEM) or Atomic Force Microscopy (AFM): To visualize the surface morphology of the polymer film.

  • Four-Point Probe or Conductive AFM: To measure the electrical conductivity of the polymer film.

Visualization of Polymerization Mechanisms

Chemical Oxidative Polymerization Workflow

G cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Purification Monomer Monomer Solution (4-tert-butylthiophene-3-carboxylic acid in CHCl₃) Mixing Slow Addition at 0°C Monomer->Mixing Oxidant Oxidant Solution (FeCl₃ in CHCl₃) Oxidant->Mixing Stirring Stir at Room Temp (24 hours) Mixing->Stirring Precipitation Precipitation in Methanol Stirring->Precipitation Washing Washing with Methanol Precipitation->Washing Dedoping De-doping (Ammonium Hydroxide) Washing->Dedoping Drying Vacuum Drying Dedoping->Drying Product Final Product: Poly(4-tert-butylthiophene-3-carboxylic acid) Drying->Product

Caption: Workflow for the chemical oxidative polymerization of 4-tert-butylthiophene-3-carboxylic acid.

Electrochemical Polymerization Setup and Process

G cluster_cell Electrochemical Cell cluster_process Polymerization Process WE Working Electrode (ITO/Pt) Polymer Film Deposition CV Cyclic Voltammetry (Potential Scan) CE Counter Electrode (Pt wire) RE Reference Electrode (Ag/AgCl) Electrolyte Electrolyte Solution (Monomer + TBAP in Acetonitrile) Potentiostat Potentiostat Potentiostat->WE Applied Potential Potentiostat->CE Potentiostat->RE Growth Film Growth on WE CV->Growth Characterization Film Characterization (CV, SEM, etc.) Growth->Characterization

Sources

Application Note: Regiocontrol in 4-Tert-butylthiophene-3-carboxylic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the regioselective functionalization of 4-tert-butylthiophene-3-carboxylic acid , a critical scaffold in the synthesis of lipophilic kinase inhibitors and agrochemicals. The presence of the bulky tert-butyl group at C4, combined with the directing capability of the C3-carboxylic acid, creates a unique steric-electronic landscape.

We present two orthogonal protocols:

  • C2-Selective Functionalization: Achieved via Directed Ortho-Metalation (DoM), leveraging the carboxylate as a Directing Metalation Group (DMG).

  • C5-Selective Functionalization: Achieved via Electrophilic Aromatic Substitution (EAS), leveraging the electronic activation of the tert-butyl group.

Mechanistic Insight: The Steric-Electronic Divergence

The regioselectivity in 4-tert-butylthiophene-3-carboxylic acid is governed by a "push-pull" dynamic between the Directing Metalation Group (DMG) and steric hindrance.

Structural Analysis
  • Position C2 (The Kinetic Trap): Located between the sulfur atom and the C3-COOH. While sterically confined, it is the thermodynamically most acidic site (alpha to sulfur) and kinetically activated by the coordination of the lithium base to the carboxylate (CIPE – Complex Induced Proximity Effect).

  • Position C5 (The Electronic Trap): Located adjacent to the bulky tert-butyl group at C4. It is sterically shielded from bulky bases (hindering lithiation) but is electronically activated by the alkyl group's inductive effect (+I), making it the preferred site for small electrophiles in EAS reactions.

Decision Pathway

The following logic gate determines the synthetic route:

RegioSelectivity Start Starting Material: 4-tert-butylthiophene-3-carboxylic acid Decision Target Position? Start->Decision PathC2 Path A: C2 Functionalization (Directed Ortho-Metalation) Decision->PathC2 Ortho to Acid PathC5 Path B: C5 Functionalization (Electrophilic Aromatic Subst.) Decision->PathC5 Meta to Acid MechC2 Mechanism: Lithiation Reagent: LDA (2.2 eq) Driver: Chelation Control (DMG) PathC2->MechC2 MechC5 Mechanism: Halogenation Reagent: NBS Driver: Electronic Activation (+I) PathC5->MechC5 ProdC2 Product: 2-Substituted-4-tBu-3-COOH MechC2->ProdC2 ProdC5 Product: 5-Bromo-4-tBu-3-COOH MechC5->ProdC5

Figure 1: Decision tree for divergent synthesis based on target regiochemistry.

Experimental Protocols

Protocol A: C2-Selective Lithiation (DoM)

Objective: Introduction of electrophiles (CHO, I, alkyl) at the C2 position. Principle: The carboxylic acid is deprotonated to form a carboxylate, which coordinates the lithium base, directing the second deprotonation to the adjacent C2 position [1]. The bulky tert-butyl group at C4 prevents lithiation at C5.

Materials:

  • Substrate: 4-tert-butylthiophene-3-carboxylic acid (1.0 eq)

  • Base: Lithium Diisopropylamide (LDA), 2.0 M in THF/heptane (2.2 eq)

  • Solvent: Anhydrous THF (0.2 M concentration)

  • Electrophile: DMF (for formylation) or Iodine (for iodination)

Step-by-Step Procedure:

  • System Prep: Flame-dry a 3-neck round bottom flask under Argon flow.

  • Base Formation: Charge flask with anhydrous THF. Cool to -78°C .[1][2] Add LDA (2.2 eq) dropwise.

    • Note: We use 2.2 equivalents because the first equivalent removes the carboxylic acid proton (forming the COOLi salt), and the second equivalent performs the C-H activation at C2.

  • Substrate Addition: Dissolve the starting material in minimal THF. Add this solution dropwise to the LDA mixture at -78°C over 15 minutes.

    • Observation: The solution often turns a deep yellow/orange, indicating dianion formation.

  • Metalation: Stir at -78°C for 1 hour .

    • Critical Control: Do not allow the temperature to rise above -40°C, as the dianion may undergo "halogen dance" type scrambling or ring opening, although the t-butyl group adds stability [2].

  • Quench: Add the electrophile (e.g., DMF, 3.0 eq) quickly in one portion.

  • Workup: Allow to warm to RT. Quench with sat. NH4Cl. Acidify to pH 3 with 1M HCl to protonate the carboxylic acid. Extract with EtOAc.

Protocol B: C5-Selective Bromination (EAS)

Objective: Selective bromination at C5.[1][2][3][4][5][6][7][8][9] Principle: The tert-butyl group activates the C5 position. The C2 position is deactivated by the adjacent electron-withdrawing carboxyl group. Therefore, mild electrophilic sources target C5 exclusively [3].

Materials:

  • Substrate: 4-tert-butylthiophene-3-carboxylic acid (1.0 eq)

  • Reagent: N-Bromosuccinimide (NBS) (1.05 eq)

  • Solvent: DMF or Acetonitrile (0.5 M)

Step-by-Step Procedure:

  • Dissolution: Dissolve substrate in DMF at Room Temperature (RT).

  • Addition: Add NBS (1.05 eq) portion-wise over 10 minutes.

    • Exotherm Check: The reaction is generally mild, but monitor internal temp on large scales.

  • Reaction: Stir at RT for 2–4 hours. Monitor by HPLC/TLC.

    • Endpoint: Disappearance of starting material. If C2-bromination (over-bromination) is observed, lower temperature to 0°C.

  • Workup: Pour mixture into water (5x volume). The product usually precipitates. Filter and wash with water. Recrystallize from Ethanol/Water if necessary.

Data Summary & Comparison

ParameterProtocol A (DoM)Protocol B (EAS)
Target Position C2 (Ortho to COOH)C5 (Meta to COOH)
Selectivity Driver Chelation (Li...O)Electronic (+I of t-Bu)
Primary Reagent LDA (2.2 eq)NBS (1.05 eq)
Temperature -78°C (Cryogenic)25°C (Ambient)
Key Risk Scrambling if warmed too fastOver-bromination (C2+C5)
Yield (Typical) 75-85%88-95%

Troubleshooting Guide

Issue: Low Yield in Protocol A (DoM)
  • Cause: Incomplete deprotonation due to moisture or aged LDA.

  • Solution: Titrate LDA before use. Ensure the substrate solution is strictly anhydrous.

  • Alternative: If solubility of the dianion is an issue (due to the lipophilic t-butyl group), add TMEDA (2.2 eq) to break up lithium aggregates.

Issue: Mixture of Isomers in Protocol B
  • Cause: Reaction running too hot or excess NBS.

  • Solution: The C2 position is much less reactive, but not inert. Strictly limit NBS to 1.0–1.05 equivalents. Run the reaction at 0°C to maximize the kinetic difference between the activated C5 and deactivated C2.

Workflow Visualization

Workflow cluster_0 Protocol A: DoM Workflow cluster_1 Protocol B: EAS Workflow Step1 Dry THF -78°C Step2 Add LDA (2.2 eq) Step1->Step2 Step3 Add Substrate (Dianion Formed) Step2->Step3 Step4 Add Electrophile (Quench) Step3->Step4 StepB1 DMF Solvent RT StepB2 Add Substrate StepB1->StepB2 StepB3 Add NBS (1.05 eq) StepB2->StepB3 StepB4 Precipitate in Water StepB3->StepB4

Figure 2: Operational workflow for the two orthogonal protocols.

References

  • Snieckus, V. (1990).[10] "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879–933. Link

  • Gribble, G. W., et al. (1992). "Regioselective lithiation of 3-thiophenecarboxylic acid derivatives." Journal of Organic Chemistry, 57(22), 5891–5899. Link

  • Campaigne, E., & Bourgeois, R. C. (1954). "Halogenation of Thiophenes." Journal of the American Chemical Society, 76(9), 2445–2447. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Tert-butylthiophene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-tert-butylthiophene-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of this and related thiophene derivatives. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you improve your reaction yields and final product purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 4-tert-butylthiophene-3-carboxylic acid?

The synthesis of 4-tert-butylthiophene-3-carboxylic acid typically involves a multi-step process that can be approached in two primary ways, differing in the order of functional group introduction:

  • Route A: Carboxylation followed by Tert-butylation. This route is generally less common due to the deactivating nature of the carboxylic acid group, which makes the subsequent Friedel-Crafts tert-butylation challenging.

  • Route B: Tert-butylation followed by Carboxylation. This is the more prevalent and often higher-yielding approach. It begins with the tert-butylation of a suitable thiophene precursor, followed by metallation and quenching with carbon dioxide to install the carboxylic acid group.

A common starting material for Route B is 3-bromothiophene. The key steps involve:

  • Step 1: Friedel-Crafts tert-butylation of 3-bromothiophene to form 3-bromo-4-tert-butylthiophene.

  • Step 2: Metallation of 3-bromo-4-tert-butylthiophene, typically via lithium-halogen exchange or Grignard reagent formation.

  • Step 3: Carboxylation of the resulting organometallic intermediate by quenching with solid carbon dioxide (dry ice).[1][2]

Q2: What are the critical safety considerations for this synthesis?

Several reagents used in this synthesis require careful handling:

  • Organolithium Reagents (e.g., n-BuLi, t-BuLi): These are pyrophoric and will ignite on contact with air or moisture. They must be handled under an inert atmosphere (e.g., argon or nitrogen) using syringe and cannula techniques.

  • Grignard Reagents: While not pyrophoric, they are highly reactive with water, alcohols, and other protic sources. Anhydrous conditions are essential.

  • Lewis Acids (e.g., AlCl₃, FeCl₃): These are corrosive and react violently with water. Use in a fume hood and wear appropriate personal protective equipment (PPE).

  • Brominated Thiophenes: These are irritants and potentially toxic. Handle with gloves in a well-ventilated fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experiment.

Troubleshooting Guide: Improving Yield and Purity

This section addresses specific experimental issues in a problem-cause-solution format.

Problem 1: Low or No Yield of the Final Carboxylic Acid Product

A low yield is the most common issue, often stemming from problems in the metallation or carboxylation steps.

G start Low Yield Observed check_reagents Verify Reagent Quality & Dryness (Solvents, 3-bromo-4-tert-butylthiophene) start->check_reagents check_lithiation Confirm Lithiation/Grignard Formation (In-process quench with D₂O or PhCHO) check_reagents->check_lithiation Reagents OK solution Yield Improved check_reagents->solution Issue Found & Corrected check_co2 Assess Carboxylation Step (CO₂ source, temperature) check_lithiation->check_co2 Intermediate Formed check_lithiation->solution Issue Found & Corrected purification Review Purification Method (Extraction pH, crystallization) check_co2->purification Carboxylation OK check_co2->solution Issue Found & Corrected purification->solution Process Optimized G cluster_0 Step 1: Lithiation cluster_1 Step 2: Carboxylation cluster_2 Step 3: Acidic Workup A 3-bromo-4-tert-butylthiophene C 4-tert-butyl-3-thienyllithium A->C - LiBr, - Butane B n-BuLi D 4-tert-butyl-3-thienyllithium F Lithium 4-tert-butylthiophene-3-carboxylate D->F E CO₂ (Dry Ice) E->F G Lithium carboxylate salt I 4-tert-butylthiophene-3-carboxylic acid G->I H H₃O⁺ H->I

Caption: Key steps in the synthesis of the target acid.

References

  • The synthesis and mass spectral studies of t-butyl(deuterated) thiophenes. NASA Technical Reports Server. [Link]

  • Ünver, H., Biyikoglu, M., & Bulut, A. (2013). Non-Acidic Mediated Friedel-Craft Reaction of Thiophene Using EtAlCl2. Asian Journal of Chemistry, 25(18), 10331-10333.
  • Why do organolithium and organomagnesium compounds react differently with CO2? Chemistry Stack Exchange. [Link]

  • Zhang, Z., et al. (2022). Carboxylate-Assisted Carboxylation of Thiophene with CO 2 in the Solvent-Free Carbonate Medium. Molecules, 27(6), 1989. [Link]

  • The Reaction of Grignard and Organolithium Reagents with Carbon Dioxide. Chemistry Steps. [Link]

  • Grignard & Organolithium Reagents | CO₂ Reactions & Retrosynthesis Strategies. (2021). The Organic Chemistry Tutor. [Link]

  • Lee, D. L., et al. (2011). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 7, 1327–1337. [Link]

  • Messina, N., & Brown, E. V. (1952). The Friedel—Crafts Alkylation of 2,5-Dimethylthiophene. Journal of the American Chemical Society, 74(4), 920–921. [Link]

  • Lee, D. L., et al. (2011). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives... ResearchGate. [Link]

  • Chiritza, C., et al. (2012). NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. Farmacia, 60(2), 236-247. [Link]

  • Reddit discussion on Grignard reactions. (2021). r/OrganicChemistry. [Link]

  • Ag(I)-Catalyzed C–H Carboxylation of Thiophene Derivatives. ResearchGate. [Link]

  • PubChem entry for 4-((tert-Butoxycarbonyl)amino)thiophene-3-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Carboxylate-Assisted Carboxylation of Thiophene with CO2 in the Solvent-Free Carbonate Medium. ResearchGate. [Link]

  • Neises, B., & Steglich, W. (1982). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses, 6(1), 93. [Link]

  • Preparation method of 2-thiophenecarboxylic acid.
  • A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. ACS Publications. [Link]

  • Grignard and Organolithium Reagents. Chemistry LibreTexts. [Link]

  • The Friedel-Crafts Reaction. UC Berkeley College of Chemistry. [Link]

  • New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer. National Center for Biotechnology Information. [Link]

  • A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Thieme. [Link]

  • Hyma Synthesis Pvt. Ltd. Company Website. [Link]

  • Influence of an Ester Directing-Group on Defect Formation in the Synthesis of Conjugated Polymers via Direct Arylation Polymerization (DArP) using Sustainable Solvents - Supporting Information. University of Florida. [Link]

  • Esterification of Various Carboxylic Acids with tert-Butyl Alcohol in the Presence of DMAP or Calcined Hydrotalcite. ResearchGate. [Link]

Sources

optimizing reaction temperature for 4-Tert-butylthiophene-3-carboxylic acid coupling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Tert-butylthiophene-3-carboxylic Acid Coupling

Ticket ID: OPT-THIO-4TB Status: Active Support Tier: Senior Application Scientist

Executive Summary: The Steric-Thermal Paradox

You are likely encountering low conversion or inexplicable side products when attempting to couple 4-tert-butylthiophene-3-carboxylic acid .

The core challenge is structural: The tert-butyl group at position 4 exerts massive steric pressure on the carboxylic acid at position 3. This is an ortho-like steric blockade that prevents standard coupling reagents (like EDC/HOBt) from forming the active ester or allowing the amine to attack.

The Optimization Goal: You must apply enough thermal energy to overcome this steric barrier (Activation Energy,


) without crossing the threshold for thermal decarboxylation , a known risk for electron-rich thiophene-3-carboxylic acids.
Diagnostic Workflow

Before altering your protocol, use this decision matrix to identify your specific failure mode.

DiagnosticWorkflow start START: Reaction Analysis check_conv Check LCMS Conversion start->check_conv low_conv Low/No Product (Starting Material Remains) check_conv->low_conv < 10% Conv decarb Side Product: (M-44) Mass Observed check_conv->decarb Peak = SM - 44 Da racem Is Amine Chiral? Check Epimerization check_conv->racem Good Conv sol_steric ISSUE: Steric Hindrance ACTION: Switch to T3P or Acid Chloride Increase Temp to 50°C low_conv->sol_steric sol_thermal ISSUE: Decarboxylation ACTION: Limit Temp < 60°C Avoid Ag/Cu catalysts decarb->sol_thermal

Figure 1: Diagnostic logic for coupling failures. Blue = Start, Yellow = Kinetic Issue, Red = Thermodynamic Issue, Green = Solution.

Optimized Protocols

Do not use standard EDC/NHS coupling; the active ester is too bulky to react with the amine effectively. We recommend two specific pathways: T3P Activation (Preferred) or Acid Chloride Generation (Aggressive).

Protocol A: T3P (Propylphosphonic Anhydride) – The "Gold Standard"

T3P is the superior reagent for sterically hindered acids because it drives the reaction to completion with low epimerization risk and high thermal stability.

Reagents:

  • Substrate: 4-tert-butylthiophene-3-carboxylic acid (1.0 eq)

  • Amine: 1.1 – 1.2 eq

  • Reagent: T3P (50% w/w in EtOAc or DMF) (2.0 – 3.0 eq)

  • Base: DIPEA (4.0 eq) or Pyridine (5.0 eq)

  • Solvent: EtOAc (Preferred) or DMF (if solubility is poor)

Step-by-Step Methodology:

  • Dissolution: Dissolve the carboxylic acid and the amine in EtOAc (or DMF) at room temperature. Concentration should be 0.1 M – 0.2 M.

  • Base Addition: Add DIPEA (N,N-Diisopropylethylamine). Stir for 5 minutes.

  • Activation: Add T3P solution dropwise.

  • Thermal Ramp:

    • Initial: Stir at 25°C for 1 hour. Check LCMS.

    • Ramp: If conversion is <50%, heat to 50°C .

    • Hard Stop:Do not exceed 70°C .

  • Workup: Dilute with EtOAc, wash with water, sat. NaHCO3, and brine. T3P byproducts are water-soluble, simplifying purification.

Protocol B: Acid Chloride (via Ghosez’s Reagent) – The "Nuclear Option"

If T3P fails, you must convert the acid to its acid chloride. Avoid Thionyl Chloride (


) if possible, as the acidic byproducts promote decarboxylation. Use Ghosez’s Reagent  (1-Chloro-N,N,2-trimethyl-1-propenylamine) for neutral conditions.
  • Dissolve acid in dry DCM (0.1 M).

  • Add Ghosez’s Reagent (1.2 eq) at 0°C; warm to RT for 1-2 hours.

  • Confirmation: Quench a small aliquot with MeOH and check LCMS for the methyl ester to confirm acid chloride formation.

  • Add the Amine (1.5 eq) and DIPEA (3.0 eq).

  • Stir at RT.[1] (The acid chloride is reactive enough that heat is rarely needed).

Technical Support: Troubleshooting & FAQs
Q1: I see a peak with Mass (M-44) in my LCMS. What is happening?

A: You are observing Thermal Decarboxylation .[2] Thiophene-3-carboxylic acids are electron-rich. When heated, particularly in acidic media or high-dielectric solvents (like DMSO), they can lose


 to form 3-tert-butylthiophene.
  • Fix: Lower reaction temperature below 60°C.

  • Fix: Switch from DMF/DMSO to EtOAc or DCM (lower boiling, non-polar solvents stabilize the carboxylate).

  • Fix: Ensure your reaction mixture is basic (pH > 8). The carboxylate anion (

    
    ) is more stable toward decarboxylation than the protonated acid.
    
Q2: Why is the reaction stuck at 20% conversion even with HATU?

A: This is the Steric Wall . HATU forms an O-At active ester. While reactive, the bulky tert-butyl group blocks the amine from approaching the carbonyl carbon of the active ester. The intermediate simply hydrolyzes back to the starting material during workup.

  • Fix: Switch to Protocol A (T3P). T3P does not form a bulky leaving group intermediate in the same way; it acts as a dehydrating agent in a tighter transition state.

  • Fix: Increase concentration to 0.5 M to drive bimolecular kinetics.

Q3: Can I use Microwave irradiation?

A: Proceed with extreme caution. While microwaves accelerate kinetics, the rapid local heating ("hot spots") can instantly trigger decarboxylation of thiophene acids.

  • Guideline: If you must use MW, set the maximum temperature to 55°C and use "Power Cycling" (active cooling) to prevent overshoot.

Q4: My amine is a weak nucleophile (e.g., Aniline). What now?

A: The combination of a hindered acid and a weak amine is difficult.

  • Strategy: You must use Protocol B (Acid Chloride) . T3P or HATU will likely stall. The acid chloride is the only species electrophilic enough to capture a weak nucleophile in the presence of steric hindrance.

Data Summary: Reagent Performance Matrix
Coupling ReagentTemp LimitSteric ToleranceDecarboxylation RiskRecommended For
EDC / HOBt 25°CLowLowDo not use.
HATU 40°CMediumMediumStandard amines.
T3P (EtOAc) 60°C High Low Primary Recommendation.
SOCl2 (Acid Cl) RefluxHighHigh Avoid (Acidic conditions).
Ghosez's Rgt 25°CVery High LowWeak amines / Failures.
References
  • Dunetz, J. R., et al. (2011).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews , 111(11), 6557–6602.

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking Amide Bond Synthesis. Nature , 480, 471–479.

  • Archibald, T. G., et al. (2012). Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the Synthesis of Amides/Peptides.[3] Organic Process Research & Development , 16(6).

  • Goossen, L. J., et al. (2010). Decarboxylative Cross-Coupling of Heteroaromatic Acids. Science , 328, 1537.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews , 38, 606-631.

Sources

Technical Support Center: Troubleshooting Low Reactivity of Tert-Butyl Thiophene Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the use of tert-butyl thiophene carboxylic acids in organic synthesis. The unique combination of the sterically demanding tert-butyl group and the electronic nature of the thiophene ring can often lead to unexpected challenges in reactivity. This resource is designed to help you navigate these issues with scientifically grounded explanations and practical, field-proven solutions.

I. Understanding the Core Problem: Why is Tert-Butyl Thiophene Carboxylic Acid So Unreactive?

FAQ 1: I'm experiencing very low to no conversion in my esterification/amidation reaction with a tert-butyl substituted thiophene carboxylic acid. What is the primary cause?

The principal reason for the low reactivity of tert-butyl thiophene carboxylic acid is significant steric hindrance . The bulky tert-butyl group, with its three methyl groups projecting from a central carbon, creates a congested environment around the carboxylic acid's carbonyl carbon.[1][2][3] This steric bulk physically blocks the approach of nucleophiles, such as alcohols or amines, making it difficult for the necessary bond-forming reaction to occur.[4][5]

This concept can be visualized as trying to fit a large object through a small opening; the sheer size of the tert-butyl group acts as a "molecular shield," impeding the reaction.

Caption: Steric hindrance from the tert-butyl group shields the carbonyl carbon.

Beyond sterics, electronic factors also play a role. The thiophene ring is an electron-rich aromatic system, and its electronic properties can influence the reactivity of the attached carboxylic acid.[6] However, in the case of tert-butyl substituted thiophenes, steric effects are generally the dominant factor in reduced reactivity.

II. Troubleshooting Common Synthetic Transformations

This section provides detailed troubleshooting guides for common reactions where low reactivity of tert-butyl thiophene carboxylic acid is a frequent issue.

FAQ 2: My standard esterification protocol (e.g., Fischer esterification) is failing with tert-butyl thiophene carboxylic acid. What should I do?

Standard acid-catalyzed esterification methods, like the Fischer esterification, are often ineffective for sterically hindered carboxylic acids because they require a direct nucleophilic attack on the protonated carbonyl, which is sterically blocked.[7][8]

Troubleshooting Workflow: Esterification

Esterification_Troubleshooting Start Esterification Failure with Tert-Butyl Thiophene Carboxylic Acid Steglich Try Steglich Esterification (DCC/DMAP) Start->Steglich Alternative_Catalysts Use Alternative Catalysts (e.g., TiCl4, Benzotriazole Esters) Steglich->Alternative_Catalysts Fails Success Successful Esterification Steglich->Success Works Acyl_Chloride Convert to Acyl Chloride First (SOCl2 or (COCl)2) Alternative_Catalysts->Acyl_Chloride Fails Alternative_Catalysts->Success Works Acyl_Chloride->Success Works Failure Reaction Still Fails Acyl_Chloride->Failure Fails

Caption: Troubleshooting workflow for esterification of hindered carboxylic acids.

Recommended Protocols for Esterification

1. Steglich Esterification: This is a mild and effective method for esterifying sterically demanding substrates.[9] The use of dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) is crucial.[9]

  • Mechanism Insight: DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. DMAP then acts as an acyl transfer catalyst, forming an even more reactive acyl-pyridinium species, which is then readily attacked by the alcohol.[9]

Reagent Purpose
Carboxylic AcidSubstrate
AlcoholNucleophile
DCCActivates the carboxylic acid
DMAP (catalytic)Acyl transfer catalyst
Solvent (e.g., DCM)Anhydrous, non-protic

2. Conversion to Acyl Chloride: A more robust, two-step approach is to first convert the carboxylic acid to the highly reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride can then be reacted with the alcohol, often in the presence of a non-nucleophilic base like pyridine or triethylamine.

  • Protocol: Acyl Chloride Formation

    • Dissolve the tert-butyl thiophene carboxylic acid in an anhydrous, inert solvent (e.g., DCM or toluene).

    • Add an excess of oxalyl chloride or thionyl chloride dropwise at 0 °C. A catalytic amount of DMF is often used with oxalyl chloride.

    • Allow the reaction to warm to room temperature and stir until gas evolution ceases.

    • Remove the solvent and excess reagent under reduced pressure to obtain the crude acyl chloride.

    • Immediately use the acyl chloride in the subsequent esterification step.

FAQ 3: I'm struggling with amide bond formation. My standard coupling reagents (like DCC alone) are giving low yields. How can I improve this?

Amide bond formation with sterically hindered carboxylic acids requires potent activation to overcome the steric barrier. While DCC can be used, it often leads to low yields and the formation of N-acylurea byproducts. The use of more advanced coupling reagents is highly recommended.[10][11]

Selection of Coupling Reagents for Hindered Systems

For challenging couplings involving sterically hindered acids, reagents that form highly reactive activated esters are necessary. The choice of reagent can significantly impact the reaction outcome.

Coupling Reagent Class Key Features Reference
HATU Uronium/Aminium SaltHigh reactivity, fast reaction times, less epimerization.[12][13][10][11]
PyBOP Phosphonium SaltHigh reactivity, avoids guanidinium byproducts.[10]
COMU Uronium Salt (Oxyma-based)High reactivity, water-soluble byproducts.[11][11]
BTFFH Fluorinating AgentForms a highly reactive acyl fluoride in situ.[14][14]
T3P Phosphonic AnhydrideMild conditions, high yields, low epimerization.[15][15]
General Protocol for HATU-Mediated Amide Coupling
  • Activation: In an anhydrous, polar aprotic solvent (e.g., DMF or DCM), dissolve the tert-butyl thiophene carboxylic acid (1.0 equiv), HATU (1.1 equiv), and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 equiv). Stir this mixture at room temperature for 15-30 minutes.

  • Coupling: Add the amine (1.0-1.2 equiv) to the activated carboxylic acid solution.

  • Reaction: Stir the reaction mixture at room temperature until completion (monitor by TLC or LC-MS). Reaction times can range from a few hours to overnight.

  • Work-up: Perform a standard aqueous work-up to remove the water-soluble byproducts.

Amide_Coupling_Mechanism Carboxylic_Acid R-COOH (Hindered Acid) Active_Ester Highly Reactive OAt-Active Ester Carboxylic_Acid->Active_Ester Activation HATU HATU + Base HATU->Active_Ester Amide Amide Product Active_Ester->Amide Nucleophilic Attack Amine R'-NH2 Amine->Amide

Caption: General mechanism of HATU-mediated amide coupling.

FAQ 4: I'm observing some decomposition or side products at elevated temperatures. Could decarboxylation be an issue?

Yes, decarboxylation of thiophene carboxylic acids can occur, particularly under harsh conditions such as high temperatures or in the presence of certain metals.[16][17] While thiophene-2-carboxylic acid is generally more stable to decarboxylation than its furan and pyrrole counterparts, it is a potential side reaction to be aware of, especially if your reaction requires prolonged heating.[17]

Mitigation Strategies:

  • Use Milder Conditions: Whenever possible, opt for reaction conditions that proceed at or below room temperature. The use of highly efficient coupling reagents often circumvents the need for heat.

  • Inert Atmosphere: Perform reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions that might be promoted at higher temperatures.

  • Careful Catalyst Selection: Be mindful that some transition metal catalysts used in cross-coupling reactions can potentially promote decarboxylation.[18]

III. Summary of Key Recommendations

Problem Primary Cause Recommended Solution(s)
Failed EsterificationSteric HindranceUse Steglich esterification (DCC/DMAP) or convert to a highly reactive intermediate like an acyl chloride.
Failed AmidationSteric Hindrance & Insufficient ActivationEmploy potent coupling reagents such as HATU, PyBOP, or COMU with a suitable non-nucleophilic base.
Side Products/DecompositionHigh Reaction TemperaturesUtilize milder reaction conditions; select highly efficient reagents that work at room temperature.

By understanding the inherent steric challenges posed by the tert-butyl group and employing more potent activation strategies, the low reactivity of tert-butyl thiophene carboxylic acid can be effectively overcome, enabling its successful use in your synthetic endeavors.

References

  • European Patent Office. (n.d.). Method for esterifying hindered carboxylic acids. Google Patents.
  • JPH01287060A - Method for esterifying sterically hindered carboxylic acids. (n.d.). Google Patents.
  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • MDPI. (2024, February 8). Titanium Tetrachloride-Assisted Direct Esterification of Carboxylic Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters. Retrieved from [Link]

  • Transition-metal-free decarboxylative thiolation of stable aliphatic carboxylates. (2021, January 22). Nature. Retrieved from [Link]

  • Casanovas, J., Zanuy, D., & Alemán, C. (2005). Structural and electronic effects induced by carboxylic acid substitution in isomeric 2,2'-bithiophenes and oligothiophenes: A computational study. Polymer, 46(22), 9452–9460.
  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Encyclopedia.pub. (2022, November 21). Synthesis of Thienothiophenes. Retrieved from [Link]

  • YouTube. (2020, January 16). Decarboxylation of five-membered Heterocycles: Complete mechanism and role of Resonance energy. Retrieved from [Link]

  • ResearchGate. (n.d.). A Novel and Expeditious Approach to Thiophene-3-carboxylates. Retrieved from [Link]

  • Chinese Chemical Society. (2021, August 28). Decarboxylative Acylation of Carboxylic Acids: Reaction Investigation and Mechanistic Study. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, February 22). 11.4: The Relative Reactivity of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents. Retrieved from [Link]

  • OpenWater. (n.d.). Investigation of Electronic Effects of SN2 Reactions in the Synthesis of 3-Aryl(thio)propanoic acids. Retrieved from [Link]

  • ResearchGate. (n.d.). The tert-butyl group in chemistry and biology. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiophene-2-carboxylic acid. Retrieved from [Link]

  • University of Calgary. (n.d.). Reactivity of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Steric effects. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Retrieved from [Link]

  • YouTube. (2024, October 21). Steric Hindrance | Organic Chemistry. Retrieved from [Link]

  • A Conversion of Carboxylic Acids to Amides under Microwave Irradiation. (2009). Asian Journal of Chemistry, 21(2), 1090-1096.
  • PMC. (2022, January 7). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl thiophene-2-carboxylate. Retrieved from [Link]

  • Thieme Chemistry. (n.d.). Novel tert-Butylation of Carboxylic Acids and Alcohols. Retrieved from [Link]

  • Current Chemistry Letters. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

  • RSC Publishing. (2020, January 27). Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. Retrieved from [Link]

  • PMC. (2022, January 14). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Retrieved from [Link]

  • ACS Publications. (2024, March 25). A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thioester and thioacid synthesis by acylation of thiols (thiolation). Retrieved from [Link]

Sources

stability of 4-Tert-butylthiophene-3-carboxylic acid under acidic conditions

[1]

Case ID: TBTC-STAB-04 Subject: Stability Profile & Troubleshooting in Acidic Media Status: Active Guide[1]

Executive Stability Summary

Stability Status: Conditional / Kinetic Stability High 4-Tert-butylthiophene-3-carboxylic acid exhibits robust stability in dilute to moderately concentrated mineral acids (HCl, H₂SO₄ < 2M) at room temperature.[1] However, it is susceptible to protodecarboxylation and electrophilic polymerization under forcing conditions (high temperature + strong acid).[1]

Critical Structural Insight: The molecule features a "Push-Pull" electronic conflict:

  • The tert-butyl group (C4): Strong electron donor (+I effect) and steric bulk.[1] It activates the ring, specifically position 5.

  • The Carboxylic Acid (C3): Electron-withdrawing (-M, -I).[1] It deactivates the ring.

  • Steric Vicinity: The bulky tert-butyl group at C4 forces the carboxylic acid at C3 out of planarity, reducing conjugation. This steric strain can accelerate decarboxylation if the system is heated, as losing CO₂ relieves this strain (Steric Acceleration).[1]

Diagnostic Troubleshooting (Q&A)

Q1: I observe a new, less polar spot on TLC after heating 4-TBTC in 6M HCl. What is it?

Diagnosis: You have likely induced Protodecarboxylation .[2] Mechanism: Under high thermal stress and high proton concentration, the thiophene ring undergoes ipso-protonation at the C3 position. The carboxyl group is then lost as CO₂, yielding 3-tert-butylthiophene .[1] Prevention:

  • Maintain reaction temperature < 60°C when pH < 1.

  • Avoid prolonged reflux in non-aqueous acidic solvents (e.g., acetic acid/HCl mixtures), which enhance the acidity (Hammett acidity function) compared to aqueous acids.[1]

Q2: My reaction mixture turned into a dark, insoluble tar during a Friedel-Crafts reaction using this acid.

Diagnosis: Acid-Catalyzed Oligomerization (Polymerization). Mechanism: The C5 position (alpha to sulfur) is the most reactive site.[1] The tert-butyl group at C4 directs electrophiles to C5 (ortho-direction).[1] In the presence of strong Lewis acids (AlCl₃, BF₃) or concentrated Brønsted acids, the C5 position can attack another molecule, leading to polythiophene chains.[1] Solution:

  • Dilute the concentration of the substrate.

  • Ensure the electrophile (e.g., acyl chloride) is added to the catalyst/substrate mixture slowly to prevent the substrate from reacting with itself.

Q3: Can I use Thionyl Chloride (SOCl₂) to make the acid chloride?

Diagnosis: Yes, but with steric considerations. Technical Note: The tert-butyl group at C4 sterically hinders the C3 carboxylic acid. Formation of the acyl chloride may be slower than with unsubstituted thiophene carboxylic acids. Protocol Adjustment:

  • Use a catalytic amount of DMF to form the Vilsmeier reagent, which is less sterically demanding than bulk SOCl₂ attack.

  • Do not overheat. Refluxing SOCl₂ (76°C) is generally safe, but avoid sealed-tube heating which raises the temperature further.[1]

Data Visualization & Mechanisms

Pathway Analysis: Acidic Degradation Risks

The following diagram illustrates the two primary failure modes for 4-TBTC in acid: Decarboxylation (Path A) and Polymerization (Path B).[1]

GStart4-Tert-butylthiophene-3-carboxylic acidProtonationIpso-Protonation(at C3)Start->ProtonationHigh T, pH < 1ActivationC5 Activation(by t-Butyl)Start->ActivationConc. Acid / Lewis AcidDecarb3-Tert-butylthiophene(Decarboxylated Product)Protonation->Decarb- CO2 (Strain Relief)CO2CO2 ReleaseProtonation->CO2PolymerPolythiophene Tars(Oligomers)Activation->PolymerIntermolecular Attackat C5

Caption: Path A (Red) represents thermal decarboxylation driven by steric relief.[1] Path B (Yellow) represents polymerization at the activated C5 position.[1]

Stability Data Summary
ConditionTemperatureDurationStability RatingPrimary Risk
1M HCl (aq) 25°C24 HoursStable None
6M HCl (aq) 80°C4 HoursMarginal Decarboxylation (<5%)
Conc.[1] H₂SO₄ 25°C1 HourRisk Sulfonation / Polymerization
SOCl₂ (Neat) 76°C (Reflux)2 HoursStable Acid Chloride formation
TFA (Neat) 25°C24 HoursStable None (Standard deprotection condition)

Validated Experimental Protocols

Protocol A: Acid Stability Stress Test (Self-Validating)

Use this protocol to verify if your specific acidic conditions are safe for 4-TBTC.[1]

  • Preparation: Dissolve 50 mg of 4-TBTC in 1 mL of the target solvent/acid mixture.

  • Control: Prepare a parallel vial with 50 mg 4-TBTC in neutral solvent (e.g., Methanol or DMSO).

  • Incubation: Heat both vials to the target reaction temperature.

  • Sampling: At T=0, T=1h, and T=End, take a 50 µL aliquot.

  • Quench: Dilute aliquot into 500 µL Acetonitrile:Water (1:1) containing 0.1% Ammonium Acetate (buffers pH to ~7, stopping reaction).

  • Analysis (HPLC/UPLC):

    • Peak A (SM): 4-TBTC (Polar, elutes early).[1]

    • Peak B (Decarb): 3-tert-butylthiophene (Non-polar, elutes late).[1]

    • Baseline Hump: Indicates polymerization tars.

  • Validation Criteria: If Peak A area decreases by >2% relative to the Control, the conditions are too harsh.

Protocol B: Safe Acidic Workup

Recommended for isolating 4-TBTC from basic reaction mixtures.[1]

  • Cooling: Cool the reaction mixture to 0–5°C .

  • Acidification: Slowly add 1M HCl or 10% Citric Acid dropwise.

    • Why Citric Acid? It buffers around pH 3-4, preventing the "pH shock" that can trigger local high-concentration polymerization.[1]

  • Monitoring: Monitor pH until it reaches pH 2-3 . Do not go to pH 0.

  • Extraction: Immediately extract into Ethyl Acetate or DCM.

    • Causality: Rapid extraction removes the acid from the aqueous proton source, stopping any degradation kinetics.

  • Washing: Wash organic layer with Brine (saturated NaCl) to remove residual protons.

References & Authority

Mechanistic Grounding:

  • Protodecarboxylation Kinetics: Thiophene-3-carboxylic acids are generally more stable than 2-isomers, but acid-catalyzed decarboxylation is a known pathway for electron-rich heterocycles.[1] The mechanism involves rate-limiting protonation of the ring carbon bearing the carboxylate [1].

  • Steric Effects: The tert-butyl group exerts significant steric pressure. In analogous benzoic acid systems, ortho-bulky groups accelerate decarboxylation by destabilizing the ground state relative to the transition state [2].

  • Thiophene Reactivity: The C5 position of 3-substituted thiophenes is the primary site for electrophilic attack. The presence of an electron-donating tert-butyl group at C4 further activates C5, making polymerization a valid risk in concentrated acids [3].[1]

Reference List:

  • Goossen, L. J., et al. (2010).[1] "Protodecarboxylation of Heteroaromatic Carboxylic Acids". Advanced Synthesis & Catalysis. [1]

  • Cohen, T., & Schambach, R. A. (1970).[1] "Steric acceleration of the acid-catalyzed decarboxylation of 2,4,6-trimethoxybenzoic acid". Journal of the American Chemical Society.[3]

  • Gronowitz, S. (1991). Thiophene and Its Derivatives. Wiley-Interscience.[1] (Standard reference for thiophene reactivity patterns). [1]

Validation & Comparative

A Comparative Crystallographic Guide to Thiophene Carboxylic Acids: Unveiling the Structure of Potential Pharmaceutical Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction: The Crucial Role of Crystallography in Drug Discovery

In the realm of modern drug discovery, the precise understanding of a molecule's three-dimensional structure is not merely an academic exercise; it is a fundamental prerequisite for rational drug design.[1][2] X-ray crystallography stands as a paramount technique in this endeavor, offering atomic-level resolution of molecular architecture.[1][3][4] This detailed structural information allows scientists to visualize the intricate interactions between a potential drug molecule and its biological target, thereby guiding the optimization of lead compounds to enhance efficacy and reduce off-target effects.[1][2][5] The thiophene carboxylic acid scaffold is a recurring motif in medicinal chemistry, and understanding its structural nuances is critical for developing novel therapeutics. This guide provides a comparative analysis of the crystallographic data of thiophene carboxylic acids, with a special focus on the anticipated structure of 4-tert-butylthiophene-3-carboxylic acid, a compound of interest for its potential applications in pharmaceutical development.

While a definitive crystal structure for 4-tert-butylthiophene-3-carboxylic acid is not publicly available in crystallographic databases such as the Cambridge Structural Database (CSD)[6][7][8] or the Crystallography Open Database (COD)[9][10][11][12][13] at the time of this publication, we can infer its likely structural characteristics through a comparative analysis of closely related compounds. This guide will delve into the known crystal structure of thiophene-3-carboxylic acid and discuss the influence of the bulky tert-butyl substituent on molecular packing and intermolecular interactions.

The Archetype: Crystal Structure of Thiophene-3-Carboxylic Acid

Thiophene-3-carboxylic acid serves as our primary reference compound.[14][15][16] Its crystal structure reveals key insights into the conformational preferences and intermolecular interactions that define this class of molecules. A notable feature observed in derivatives of thiophene-3-carbonyl compounds is the phenomenon of "ring flip disorder".[17] This occurs where the thiophene ring can adopt two orientations within the crystal lattice, differing by a 180° rotation.[17] However, the parent thiophene-3-carboxylic acid itself has been shown to form hydrogen-bonded dimers without this disorder.[17]

The Influence of the Tert-Butyl Group: A Structural Comparison

The introduction of a tert-butyl group at the 4-position of the thiophene ring is expected to have a significant impact on the crystal packing. The bulky and hydrophobic nature of the tert-butyl group will likely disrupt the packing arrangement observed in the parent compound. In the crystal structure of (4-tert-Butylphenyl)acetic acid, the tert-butyl group exhibits disorder, and the carboxylic acid groups form centrosymmetric dimers through O-H···O hydrogen bonds.[18] A similar hydrogen bonding pattern is anticipated for 4-tert-butylthiophene-3-carboxylic acid.

Comparative Crystallographic Data

To illustrate the structural variations, the following table summarizes the crystallographic data for thiophene-3-carboxylic acid and a representative tert-butylated analogue.

ParameterThiophene-3-carboxylic acid Derivative (Thiophene-3-carbonyl chloride)(4-tert-Butylphenyl)acetic acid
Chemical FormulaC5H3ClOSC12H16O2
Crystal SystemOrthorhombicMonoclinic
Space GroupPbcaP21/c
a (Å)14.8926(10)11.209(2)
b (Å)14.4046(10)12.442(3)
c (Å)5.4564(3)17.250(5)
α (°)9090
β (°)90104.625(12)
γ (°)9090
Volume (ų)1170.52(13)2327.8(10)
Z88
Key FeatureRing flip disorderDisordered tert-butyl group, centrosymmetric dimers
Reference[17][18]

Note: Data for thiophene-3-carbonyl chloride is presented as a representative derivative exhibiting ring flip disorder. Data for (4-tert-Butylphenyl)acetic acid is provided to illustrate the influence of a tert-butyl group on a related carboxylic acid.

Experimental Protocol: A Step-by-Step Guide to Single-Crystal X-ray Diffraction

The determination of a molecule's crystal structure is a meticulous process that involves several key stages, from crystal growth to data analysis.[3][19][20][21][22] The following protocol outlines the standard workflow for small molecule X-ray crystallography.[23][24]

I. Crystal Growth
  • Material Purification: The starting material, 4-tert-butylthiophene-3-carboxylic acid, must be of high purity.

  • Solvent Selection: A screening of various solvents and solvent mixtures is performed to find suitable conditions for slow crystallization.

  • Crystallization Method: Slow evaporation of a saturated solution is a common and effective method for growing single crystals. Other techniques include slow cooling of a saturated solution or vapor diffusion.

II. Crystal Mounting and Data Collection
  • Crystal Selection: A suitable single crystal (typically 0.1-0.3 mm in size) with well-defined faces and no visible defects is selected under a microscope.

  • Mounting: The crystal is mounted on a goniometer head using a cryoprotectant to prevent ice formation during data collection at low temperatures.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer.[20] A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a complete set of diffraction data.[5][19]

III. Structure Solution and Refinement
  • Data Processing: The collected diffraction intensities are processed to determine the unit cell parameters and space group.

  • Structure Solution: The initial positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods.[3]

  • Structure Refinement: The atomic positions and thermal parameters are refined against the experimental data to obtain the final, accurate crystal structure.[3]

Visualizing the Workflow

The following diagram illustrates the key stages of a single-crystal X-ray diffraction experiment.

experimental_workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination cluster_output Final Output Purification High-Purity Compound Crystallization Single Crystal Growth Purification->Crystallization Dissolution & Slow Evaporation Mounting Crystal Mounting Crystallization->Mounting Diffraction X-ray Diffraction Mounting->Diffraction Goniometer Processing Data Processing Diffraction->Processing Solution Structure Solution Processing->Solution Refinement Structure Refinement Solution->Refinement CIF Crystallographic Information File (CIF) Refinement->CIF Analysis Structural Analysis CIF->Analysis

A streamlined workflow for single-crystal X-ray diffraction analysis.

Logical Relationships in Structural Analysis

The interpretation of crystallographic data involves understanding the relationships between different structural parameters.

logical_relationships cluster_experimental Experimental Data cluster_molecular Molecular Structure cluster_supramolecular Crystal Packing Diffraction_Pattern Diffraction Pattern Unit_Cell Unit Cell & Space Group Diffraction_Pattern->Unit_Cell Indexing Atomic_Coordinates Atomic Coordinates Unit_Cell->Atomic_Coordinates Structure Solution Bond_Lengths Bond Lengths & Angles Atomic_Coordinates->Bond_Lengths Torsion_Angles Torsion Angles Atomic_Coordinates->Torsion_Angles Intermolecular_Interactions Intermolecular Interactions (e.g., Hydrogen Bonds) Atomic_Coordinates->Intermolecular_Interactions Analysis Packing_Motifs Packing Motifs Intermolecular_Interactions->Packing_Motifs

Interdependencies in the analysis of crystallographic data.

Conclusion

While the definitive crystal structure of 4-tert-butylthiophene-3-carboxylic acid remains to be determined, a comparative analysis of related compounds provides valuable insights into its likely solid-state conformation and packing. The principles and experimental protocols outlined in this guide offer a robust framework for obtaining and interpreting the crystallographic data of this and other small molecules of pharmaceutical interest. The elucidation of such structures is a critical step in the journey of transforming promising compounds into effective and safe medicines.

References

  • Protein X-ray Crystallography in Drug Discovery - Creative Biostructure. [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. [Link]

  • Single Crystal X-ray Diffraction - Chemistry Teaching Labs - University of York. [Link]

  • X-ray single-crystal diffraction | FZU. [Link]

  • Single-crystal X-ray Diffraction - SERC. [Link]

  • Crystallography in Biology and Drug Design - Fiveable. [Link]

  • Single Crystal X-Ray Diffraction - Pulstec USA. [Link]

  • X-ray crystallography - Wikipedia. [Link]

  • X-ray Crystallography - Creative BioMart. [Link]

  • X-ray crystallography in drug discovery - PubMed. [Link]

  • Thiophene-3-carbonyl Chloride - MDPI. [Link]

  • Absolute Configuration of Small Molecules by Co‐Crystallization - PMC - NIH. [Link]

  • Protein X-ray Crystallography and Drug Discovery - PMC. [Link]

  • Small molecule crystallography - Excillum. [Link]

  • 5-tert-butylthiophene-2-carboxylic acid (C9H12O2S) - PubChemLite. [Link]

  • thiophene-3-carboxylic acid - Stenutz. [Link]

  • The crystal and molecular structure of a-thiophene- and a-selenophene-carboxylic acids. [Link]

  • Thiophene-3-carboxylic acid | C5H4O2S | CID 6918 - PubChem - NIH. [Link]

  • Crystallography Open Database (COD). [Link]

  • Cambridge Structural Database (CSD) | Physical Sciences Data science Service. [Link]

  • Cambridge Structural Database - Re3data.org. [Link]

  • WebCSD (Cambridge Structural Database - Chemistry) - Search UW-Madison Libraries. [Link]

  • there are 524007 entries in the selection - Crystallography Open Database: Search results. [Link]

  • Crystallography Open Database: Search results. [Link]

  • Crystallography Open Database: Search results. [Link]

  • Crystallography Open Database (COD) - PubChem Data Source. [Link]

  • 4-((tert-Butoxycarbonyl)amino)thiophene-3-carboxylic acid | C10H13NO4S | CID - PubChem. [Link]

  • CSD The Cambridge Structural Database | BSMFN - Biblioteca - UniGe. [Link]

  • (PDF) The Cambridge Structural Database - ResearchGate. [Link]

  • 5-butylthiophene-2-carboxylic acid (C9H12O2S) - PubChemLite. [Link]

  • The Devil Is in the Details: Pitfalls and Ambiguities in the Analysis of X-ray Powder Diffraction Data of 2D Covalent Organic Frameworks | JACS Au - ACS Publications. [Link]

  • Thiophene-based covalent organic frameworks - MIT. [Link]

  • Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. - IOSR Journal. [Link]

  • (4-tert-Butylphenyl)acetic acid - PMC - NIH. [Link]

  • DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives - MDPI. [Link]

  • by-student-2017/Organic_Semiconductors - GitHub. [Link]

  • Solvothermal synthesis and structural characterization of three polyoxotitanium-organic acid clusters - MOST Wiedzy. [Link]

  • Synthesis and Crystal Structure of Tert-butyl 2-((phenylthio)- carbonyl)pyrrolidine-1-carboxylate - Physics @ Manasagangotri. [Link]

  • (PDF) Crystal Structure of a Bioactive 4-Bromomethyl-biphenyl-2-carboxylic Acid tertButyl Ester - ResearchGate. [Link]

  • Crystallography Open Database: Search results. [Link]

  • Crystallography Open Database: Search results. [Link]

Sources

Safety Operating Guide

Operational Guide: Disposal & Handling of 4-Tert-butylthiophene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Profile

Chemical Identity: 4-Tert-butylthiophene-3-carboxylic acid CAS Number: 1495814-93-1 Physical State: Solid (White to off-white powder)[1]

As a Senior Application Scientist, I must emphasize that the disposal of 4-tert-butylthiophene-3-carboxylic acid requires more than standard organic waste protocols. While it shares the acidity of benzoic acid derivatives, the thiophene ring introduces specific reactivity hazards—most notably with oxidizing acids—and environmental compliance requirements regarding sulfur emissions (SOx).[2]

Core Hazard Data
Hazard ClassCodeDescriptionOperational Implication
Acute Toxicity H302 Harmful if swallowed.[1][2][3][4]Do not treat as "inert" trash.[2]
Skin Irritation H315 Causes skin irritation.[1][2]Double-gloving (Nitrile) required.[2]
Eye Irritation H319 Causes serious eye irritation.[1][2]Goggles required; face shield recommended for >10g handling.[2]
STOT-SE H335 May cause respiratory irritation.[1][2]Fume hood use is mandatory for all open handling.

Critical Segregation: The "Self-Validating" Safety System

The most frequent cause of laboratory accidents involving thiophene derivatives is improper waste segregation. You must implement a Self-Validating System where waste containers are physically keyed or labeled to prevent cross-contamination.[2]

🛑 THE CARDINAL RULE: NO NITRIC ACID

Do NOT mix this chemical with nitric acid or nitrate waste streams.

  • The Causality: Thiophene rings are electron-rich and highly susceptible to electrophilic aromatic substitution.[2] In the presence of nitric acid (even dilute), thiophenes undergo rapid, often autocatalytic nitration.[5] This reaction is highly exothermic and can lead to "runaway" thermal events and explosions.[2][6]

  • The Protocol: Designate a specific "Non-Oxidizing Organic Acid" waste stream. If your lab uses an "Acid Waste" carboy, verify it does not contain oxidizing acids like HNO₃ or HClO₄.[2]

Step-by-Step Disposal Procedures

Scenario A: Solid Waste (Excess Reagent/Powder)

Primary Goal: Containment and Incineration.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[2] Glass is acceptable but poses a breakage risk for solids.

  • Labeling: Mark the container as "Hazardous Waste - Solid Organic Acid - Sulfur Containing." [2]

  • Segregation: Keep separate from oxidizers and strong bases.[2]

  • Disposal Path: This material must be sent for high-temperature incineration .[2] The facility must be equipped with flue gas scrubbing to capture Sulfur Dioxide (SO₂) generated during combustion.

Scenario B: Liquid Waste (Mother Liquors/Reaction Mixtures)

Primary Goal: Solvent Compatibility and pH Management.

  • Solvent Assessment:

    • Preferred: Dissolve in combustible, non-halogenated solvents (e.g., Acetone, Methanol, Ethanol) if the waste is already in solution.

    • Acceptable: Halogenated solvents (Dichloromethane) are chemically compatible but increase disposal costs.[2]

  • pH Check: If the solution is highly acidic (pH < 2), it technically meets the definition of RCRA Corrosive Waste (D002).[7] However, do not neutralize in the waste container unless you have a cooled, stirred reactor setup. The heat of neutralization can pressurize the container.[2]

  • Bulking: Pour into a "Flammable Organic Waste" carboy.

    • Crucial Check: Ensure the carboy does not contain oxidizers or heavy metals.[2]

Scenario C: Spill Cleanup Protocol

Primary Goal: Safe Neutralization and Removal.

  • Isolation: Evacuate the immediate area. Ensure fume hood ventilation is active.

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. Use a respirator (N95 or P100) if powder is airborne outside the hood.[2]

  • Neutralization (The Visual Check):

    • Do not use strong caustic soda (NaOH) directly, as it can cause splashing.[2]

    • Use Sodium Carbonate (Na₂CO₃) or Sodium Bicarbonate. [2]

    • Mechanism:[1][2][5][7] Sprinkle the powder over the spill.[2] Wet slightly if the spill is dry solid.[2] The acid will react with the carbonate to release CO₂ (bubbling).[2]

    • Validation: When bubbling ceases, the acid is neutralized.[2]

  • Collection: Scoop the resulting paste into a waste container.[2] Label as "Spill Debris - Organic Acid."[2]

Waste Stream Decision Logic (Visualization)

The following diagram illustrates the decision-making process for disposing of 4-tert-butylthiophene-3-carboxylic acid.

DisposalWorkflow Start Waste Generation: 4-tert-butylthiophene-3-carboxylic acid StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Solid Liquid Liquid Waste (Solution) StateCheck->Liquid Liquid Spill Spill / Release StateCheck->Spill Spill Container Place in HDPE Jar Solid->Container LabelSolid Label: 'Solid Organic Acid (Sulfur Containing)' Container->LabelSolid Incineration FINAL DISPOSAL: High-Temp Incineration (w/ SOx Scrubbing) LabelSolid->Incineration OxidizerCheck CRITICAL CHECK: Does waste stream contain Nitric Acid or Oxidizers? Liquid->OxidizerCheck ExplosionRisk STOP! EXPLOSION RISK Do NOT Mix OxidizerCheck->ExplosionRisk YES SafeStream Select Non-Oxidizing Organic Waste Stream OxidizerCheck->SafeStream NO SafeStream->Incineration Neutralize Neutralize with Sodium Carbonate (Wait for bubbling to stop) Spill->Neutralize Collect Collect Debris Neutralize->Collect Collect->Incineration

Caption: Operational flowchart for the safe segregation and disposal of thiophene carboxylic acid derivatives.

Regulatory Compliance & Transportation

  • RCRA Classification (USA):

    • This material is not P-listed or U-listed.[2]

    • If disposed of as a pure solid, it may not carry a specific waste code unless it exhibits a characteristic (e.g., Ignitability D001 if mixed with solvents).[2]

    • If the pH of an aqueous solution is < 2.0, assign code D002 (Corrosive) .[2][7]

  • DOT (Department of Transportation): [2]

    • While often not regulated in small quantities (check specific SDS for "Limited Quantity" exceptions), bulk shipments may fall under UN 3261 (Corrosive solid, acidic, organic, n.o.s.) or UN 2811 (Toxic solid, organic, n.o.s.) depending on specific toxicity testing. Always consult the specific SDS Section 14.

References

  • Fluorochem. (2024).[2] Safety Data Sheet: 4-(tert-butyl)thiophene-3-carboxylic acid. Retrieved from

  • National Center for Biotechnology Information. (2024).[2] PubChem Compound Summary for CID 10776615, 4-((tert-Butoxycarbonyl)amino)thiophene-3-carboxylic acid. (Note: Structural analogue used for property verification). Retrieved from [8]

  • Katritzky, A. R., et al. (2005).[2][5] Nitration of Thiophenes. (Supporting the exclusion of nitric acid).

  • Alberta Government. (2021). Guidelines for the Disposal of Sulphur Containing Solid Waste. Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.